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  • Product: 3-bromo-2-fluoro-N,N-dimethylbenzamide
  • CAS: 1231891-86-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Properties of Brominated Fluorobenzamides for Advanced Drug Discovery

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of brominated fluorobenzamides, a class of compounds with significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of brominated fluorobenzamides, a class of compounds with significant interest in medicinal chemistry and drug development. Due to the limited availability of specific data for 3-bromo-2-fluoro-N,N-dimethylbenzamide, this guide will focus on the well-documented and structurally related analogue, 4-bromo-2-fluoro-N-methylbenzamide (CAS: 749927-69-3) , as a representative case study. This document will delve into the nuanced interplay of its structural features and resulting chemical properties, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Halogenated Benzamides in Medicinal Chemistry

The incorporation of halogen atoms, particularly fluorine and bromine, into small molecule drug candidates is a well-established strategy for modulating their physicochemical and pharmacokinetic properties.[1][2][3] Fluorine, with its high electronegativity and small size, can influence a molecule's pKa, conformational preferences, metabolic stability, and binding affinity.[3][4] Bromine, on the other hand, serves as a versatile synthetic handle, particularly for cross-coupling reactions, enabling the construction of complex molecular architectures.[5] The benzamide scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.

This guide will explore the synthesis, characterization, and potential utility of brominated fluorobenzamides, with a specific focus on providing a detailed technical analysis of 4-bromo-2-fluoro-N-methylbenzamide.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-bromo-2-fluoro-N-methylbenzamide is characterized by a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and an N-methylcarboxamide group at the 1-position.[5] This specific arrangement of substituents gives rise to a unique set of properties that are highly relevant for its application in organic synthesis and drug discovery.

Caption: Chemical structure of 4-bromo-2-fluoro-N-methylbenzamide.

Table 1: Physicochemical Properties of 4-bromo-2-fluoro-N-methylbenzamide

PropertyValueSource
CAS Number 749927-69-3[6]
Molecular Formula C₈H₇BrFNO[5][6]
Molecular Weight 232.05 g/mol [6][7]
Appearance White to off-white solid/powder[5]
Melting Point 125.0 to 129.0 °C
Solubility Slightly soluble in chloroform and methanol[8]
Storage Sealed in a dry, room temperature environment[8]

The presence of the fluorine atom ortho to the amide group can induce a specific conformational preference through intramolecular hydrogen bonding, influencing the overall shape of the molecule and its interaction with biological targets. The N,N-dimethylamide functionality, as seen in the related compound 3-bromo-N,N-dimethylbenzamide, contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[9]

Synthesis and Purification

The synthesis of 4-bromo-2-fluoro-N-methylbenzamide is typically achieved through the amidation of 4-bromo-2-fluorobenzoic acid.[10] This reaction involves the activation of the carboxylic acid, followed by nucleophilic attack by methylamine.

Representative Synthetic Workflow

Synthesis_of_4-bromo-2-fluoro-N-methylbenzamide cluster_reaction Amidation Reaction cluster_workup Workup & Purification reagent1 4-bromo-2-fluorobenzoic acid reaction Stir at RT, 16h reagent1->reaction reagent2 Methylamine (aq) reagent2->reaction coupling_agents EDCI, HOBt, DIPEA coupling_agents->reaction solvent DMF solvent->reaction product 4-bromo-2-fluoro-N-methylbenzamide quench Quench with H₂O reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Silica Gel Chromatography extraction->purification purification->product

Caption: A typical workflow for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 4-bromo-2-fluoro-N-methylbenzamide.[10]

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • 2 M aqueous methylamine

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-hydroxybenzotriazole (HOBt)

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a 100 mL round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (3.0 g, 13.7 mmol), 2 M aqueous methylamine (34.3 mL, 68.5 mmol), EDCI (6.6 g, 34.25 mmol), HOBt (2.8 g, 20.6 mmol), and DMF (50 mL).

  • Add a suitable amount of DIPEA to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, quench the reaction by adding 50 mL of water.

  • Separate the aqueous phase and extract the organic phase with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:3, v/v) to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.

Expected Yield: Approximately 74% (2.34 g).[10]

Characterization: The product can be characterized by mass spectrometry, with an expected [M+H]⁺ peak at m/z 232.[10] Further characterization would typically involve ¹H and ¹³C NMR spectroscopy to confirm the structure.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-bromo-2-fluoro-N-methylbenzamide is largely dictated by the interplay of its functional groups. The bromine atom at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at this position, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

The 3-bromo-2-fluorophenyl moiety, as seen in the related compound 3-bromo-2-fluorobenzaldehyde, is a versatile precursor for the synthesis of various pharmaceuticals and agrochemicals.[11][12] The reactivity of this scaffold allows for the construction of complex heterocyclic systems.

A significant application of 4-bromo-2-fluoro-N-methylbenzamide is as a key intermediate in the synthesis of Enzalutamide (MDV3100), a potent androgen-receptor antagonist used in the treatment of castration-resistant prostate cancer.[8] This underscores the importance of this class of compounds in the development of modern therapeutics.

Safety and Handling

While a specific safety data sheet for 3-bromo-2-fluoro-N,N-dimethylbenzamide is not available, the safety precautions for the closely related 4-bromo-2-fluoro-N-methylbenzamide and other similar halogenated benzaldehydes should be followed.

General Safety Precautions:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]

  • In case of exposure:

    • Skin contact: Wash immediately with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth and seek medical attention.

    • Inhalation: Move to fresh air.

The GHS hazard statements for the related 3-bromo-N,N-dimethylbenzamide include warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[9]

Conclusion

While direct experimental data for 3-bromo-2-fluoro-N,N-dimethylbenzamide remains elusive, a detailed examination of its close analogue, 4-bromo-2-fluoro-N-methylbenzamide, provides valuable insights into the chemical properties and synthetic utility of this class of compounds. The strategic combination of a fluorinated benzamide core with a synthetically versatile bromine handle makes these molecules highly attractive building blocks for the discovery and development of novel therapeutics. The successful application of 4-bromo-2-fluoro-N-methylbenzamide in the synthesis of Enzalutamide is a testament to the potential held within this chemical scaffold. Further exploration of the structure-activity relationships of various substituted brominated fluorobenzamides is a promising avenue for future research in medicinal chemistry.

References

  • Exploring the Feasibility of Manufacturing 3-Bromo-2-Fluorobenzaldehyde: CAS 149947-15-9. (2023, May 10). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • 3-bromo-N,N-dimethylbenzamide. PubChem. Retrieved from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). MDPI. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
  • 4-Bromo-2-fluoro-N-methylbenzamide. ZaiQi Bio-Tech. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules (Basel, Switzerland), 25(20), 4744.
  • Benzamide, 4-bromo-2-fluoro-n-methyl-. PubChemLite. Retrieved from [Link]

  • 4-Bromo-2-fluoro-N-methylbenzamide. Nanjing Legend Pharmaceutical & Chemical Co., Ltd. Retrieved from [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.

Sources

Exploratory

physicochemical characteristics of 3-bromo-2-fluoro-N,N-dimethylbenzamide

An In-Depth Technical Guide to the Physicochemical Characterization of 3-bromo-2-fluoro-N,N-dimethylbenzamide Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-bromo-2-fluoro-N,N-dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-bromo-2-fluoro-N,N-dimethylbenzamide, a halogenated aromatic amide of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's fundamental characteristics is a prerequisite for successful downstream applications. This document outlines the structural, spectroscopic, and physicochemical parameters of this molecule. Furthermore, it details the rigorous, field-proven experimental methodologies required for their determination, emphasizing the causal reasoning behind critical protocol steps. While specific experimental data for this precise isomer is not widely published, this guide establishes a robust framework for its characterization by leveraging established principles and data from closely related structural analogs.

Molecular Identity and Core Properties

The foundational step in characterizing any novel compound is establishing its precise molecular identity and core physical properties. These parameters serve as the basis for all subsequent experimental design and data interpretation.

1.1 Chemical Structure and Identifiers

  • IUPAC Name: 3-bromo-2-fluoro-N,N-dimethylbenzamide

  • Molecular Formula: C₉H₉BrFNO

  • CAS Number: While a specific CAS number for this isomer is not broadly indexed, related isomers are cataloged, underscoring the need for precise analytical confirmation.

  • Molecular Weight: 246.08 g/mol

The structure features a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and an N,N-dimethylcarboxamide group at the 1-position. The ortho-fluoro and meta-bromo substitutions create a distinct electronic and steric environment that dictates the molecule's reactivity and intermolecular interactions.

PropertyValue / DescriptionSource
Molecular Formula C₉H₉BrFNOCalculated
Molecular Weight 246.08 g/mol Calculated
Appearance Expected to be a white to off-white solid at room temperature.[1][2]
Predicted XLogP3 2.8PubChem (CID 3335826 for 3-bromo-N,N-dimethylbenzamide)[3]

Critical Physicochemical Parameters for Drug Development

The journey of a molecule from a laboratory curiosity to a potential therapeutic agent is governed by its physicochemical properties. These characteristics determine its absorption, distribution, metabolism, and excretion (ADME) profile.

2.1 Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to permeate biological membranes.[4][] It is a key factor influencing a drug's pharmacokinetic and pharmacodynamic behavior.[4]

  • LogP (Partition Coefficient): This value represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at a pH where the compound is entirely in its neutral form.[4][6][7] For 3-bromo-2-fluoro-N,N-dimethylbenzamide, the tertiary amide group is generally non-ionizable under physiological conditions, making LogP the primary descriptor of its lipophilicity. The predicted XLogP of 2.8 for the closely related 3-bromo-N,N-dimethylbenzamide suggests significant lipophilic character.[3]

  • LogD (Distribution Coefficient): For ionizable compounds, LogD is the more relevant descriptor as it measures the partition coefficient at a specific pH, accounting for all ionic and neutral species.[6][8] While the target molecule is not expected to ionize, confirmation via LogD measurement at physiological pH (7.4) is a standard practice in drug discovery pipelines.[]

2.2 Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH.[9][10][11] This profoundly impacts solubility, permeability, and receptor binding.[9][10][11] The N,N-dimethylbenzamide moiety is a very weak base, with the lone pair on the nitrogen atom being delocalized by resonance with the carbonyl group. Therefore, it is expected to remain in its neutral form across the entire physiological pH range. Experimental determination is necessary to confirm the absence of any unexpected ionizable character.

2.3 Aqueous Solubility

Solubility is a crucial factor for oral drug absorption and formulation development. The relatively high lipophilicity suggested by the predicted LogP indicates that 3-bromo-2-fluoro-N,N-dimethylbenzamide will likely exhibit low to moderate aqueous solubility. The presence of the polar amide group provides some capacity for hydrogen bonding with water, but this is likely outweighed by the hydrophobic contributions of the bromofluorophenyl ring and the methyl groups.

Analytical and Spectroscopic Profile

Unambiguous structural confirmation relies on a combination of modern spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the bromine and fluorine substituents. Two singlets corresponding to the non-equivalent N-methyl groups would also be anticipated, potentially broadened due to restricted rotation around the C-N amide bond.

    • ¹³C NMR: The spectrum will reveal characteristic signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (with chemical shifts influenced by the electronegative F and Br atoms), and the N-methyl carbons.

  • Mass Spectrometry (MS):

    • Mass spectrometry is essential for confirming the molecular weight and elemental composition. In the mass spectrum of 3-bromo-2-fluoro-N,N-dimethylbenzamide, the molecular ion (M⁺) peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 245 and 247, providing a definitive signature for a monobrominated compound.[12]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides information about the functional groups present. Key expected absorption bands include a strong C=O stretch for the tertiary amide (typically ~1630-1680 cm⁻¹), C-N stretching vibrations, aromatic C-H stretches (~3000-3100 cm⁻¹), and C-Br stretches in the fingerprint region (~500-650 cm⁻¹).[13]

  • Chromatographic Methods:

    • Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are vital for assessing the purity of the compound.[14] Reversed-phase HPLC (RP-HPLC) can also be used as an indirect method to estimate lipophilicity.[]

Experimental Methodologies: A Practical Guide

The following sections provide detailed, self-validating protocols for determining the key physicochemical parameters discussed. The rationale behind each step is explained to ensure robust and reproducible results.

4.1 Protocol for LogD Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining lipophilicity due to its direct measurement of partitioning.[]

Causality: This protocol is designed to achieve a true equilibrium of the analyte between two immiscible phases (n-octanol and a pH-controlled aqueous buffer). Every step, from pre-saturation of solvents to the choice of quantification method, is intended to minimize experimental artifacts and ensure the final LogD value accurately reflects the compound's distribution behavior.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 1. Prepare pH 7.4 Phosphate Buffer prep2 2. Pre-saturate n-octanol with buffer and buffer with n-octanol prep1->prep2 prep3 3. Prepare stock solution of compound in n-octanol (e.g., 1 mg/mL) prep2->prep3 exp1 4. Add equal volumes of pre-saturated n-octanol stock and buffer to vial prep3->exp1 exp2 5. Shake at constant temperature (e.g., 25°C) for >1 hr to reach equilibrium exp1->exp2 exp3 6. Centrifuge to ensure complete phase separation exp2->exp3 an1 7. Carefully sample aliquot from each phase exp3->an1 an2 8. Quantify concentration in each phase using HPLC-UV or LC-MS an1->an2 an3 9. Calculate LogD = log([Compound]octanol / [Compound]buffer) an2->an3 G cluster_setup System Setup cluster_titration Titration cluster_data Data Analysis setup1 1. Calibrate pH meter with standard buffers (pH 4, 7, 10) setup2 2. Prepare a ~1 mM solution of compound in a co-solvent/water mixture setup1->setup2 setup3 3. Add background electrolyte (e.g., 0.15 M KCl) to maintain ionic strength setup2->setup3 tit1 4. Purge solution with Nitrogen to remove dissolved CO₂ setup3->tit1 tit2 5. Titrate with standardized acid (0.1 M HCl) and base (0.1 M NaOH) tit1->tit2 tit3 6. Record pH after each incremental addition of titrant tit2->tit3 data1 7. Plot pH vs. volume of titrant added tit3->data1 data2 8. Determine inflection point(s) from the titration curve data1->data2 data3 9. pKa is the pH at the half-equivalence point data2->data3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).

  • Sample Preparation: Dissolve an accurately weighed amount of 3-bromo-2-fluoro-N,N-dimethylbenzamide in a suitable solvent system (e.g., methanol/water) to a final concentration of approximately 1-5 mM. Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength. [15]3. Inert Atmosphere: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to eliminate dissolved carbon dioxide. [15]4. Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Perform an initial titration with a standardized strong acid (e.g., 0.1 M HCl) to check for basic pKa values, followed by a titration with a standardized strong base (e.g., 0.1 M NaOH) to check for acidic pKa values. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting sigmoid curve. [16]Specialized software is often used to calculate the derivative of the curve to precisely locate the inflection point.

4.3 Protocol for Structural Confirmation (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds and then provides their mass-to-charge ratio, enabling confident identification. [17] Causality: The GC separates the analyte from impurities based on its volatility and interaction with the column's stationary phase. The MS then fragments the purified analyte in a reproducible manner (using standard electron impact ionization), generating a unique mass spectrum that serves as a molecular fingerprint. This fingerprint can be compared against spectral libraries for identification. [12][17]

G cluster_sample Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Interpretation sample1 1. Dissolve compound in a volatile organic solvent (e.g., Ethyl Acetate, DCM) sample2 2. Prepare a dilute solution (e.g., ~100 µg/mL) sample1->sample2 gc1 3. Inject 1 µL into GC inlet (e.g., 250°C) sample2->gc1 gc2 4. Separation on capillary column (e.g., DB-5ms) with a temperature program gc1->gc2 ms1 5. Eluted compound enters ion source (Electron Impact, 70 eV) gc2->ms1 ms2 6. Fragmentation and analysis by mass analyzer (e.g., Quadrupole) ms1->ms2 ms3 7. Detection and generation of mass spectrum ms2->ms3 an1 8. Identify retention time ms3->an1 an2 9. Analyze mass spectrum: - Molecular ion peak (M⁺) - Bromine isotope pattern (M⁺, M⁺+2) - Fragmentation pattern an1->an2

Caption: General Workflow for Compound Identification using GC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the heated GC inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is housed in an oven that follows a programmed temperature ramp, allowing for the separation of compounds based on their boiling points and affinities for the column's stationary phase.

  • Ionization and Fragmentation: As the compound elutes from the column, it enters the mass spectrometer's ion source. In standard Electron Impact (EI) mode, it is bombarded with high-energy electrons (70 eV), causing it to ionize and fragment in a characteristic and reproducible way.

  • Detection and Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a molecular fingerprint. The retention time from the GC and the mass spectrum from the MS together provide a highly confident identification.

Conclusion

The physicochemical characterization of 3-bromo-2-fluoro-N,N-dimethylbenzamide is a critical exercise for any research or development program involving this molecule. Key parameters such as lipophilicity, solubility, and spectroscopic identity dictate its behavior in both chemical and biological systems. This guide provides the scientific rationale and robust experimental frameworks necessary to thoroughly characterize this compound. By adhering to these detailed methodologies, researchers can generate the high-quality, reproducible data required to make informed decisions and accelerate their discovery and development efforts.

References

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Xing, J., & Zhang, H. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Pharmaceutical Sciences, 1(1), 1.
  • Pharma Knowledge Forum. (2024, August 30). What is the pKa and How is it determined. Retrieved from [Link]

  • Saha, S., & Roy, K. (2017). Log P in Encyclopedia of Physical Organic Chemistry.
  • Koppen, A., Bauer, M., & Kühne, R. (2009).
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP. Journal of Physical Chemistry A, 102(21), 3762–3772.
  • Bienta. (n.d.). Determining pKa. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • PubMed. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-N,N-dimethylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, m-bromo-. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. Retrieved from [Link]

  • Aebi, B. (2004). Modern GC-MS Technology in the Forensic Laboratory. CHIMIA International Journal for Chemistry, 58(6), 409-412.
  • National Institute of Standards and Technology. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Forensic Science. (2011, March 16). Mass Spectrometry in Forensic Science. Retrieved from [Link]

Sources

Foundational

High-Performance Solubility Profiling: 3-Bromo-2-Fluoro-N,N-Dimethylbenzamide in Organic Media

Executive Summary The solubility profile of 3-bromo-2-fluoro-N,N-dimethylbenzamide (hereafter referred to as BFDMB ) is a critical parameter governing its utility as a scaffold in the synthesis of mitogen-activated prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 3-bromo-2-fluoro-N,N-dimethylbenzamide (hereafter referred to as BFDMB ) is a critical parameter governing its utility as a scaffold in the synthesis of mitogen-activated protein kinase (MEK) inhibitors and agrochemical actives. Unlike simple benzamides, the orthogonal substitution pattern (3-Br, 2-F) combined with the tertiary amide motif creates a distinct physicochemical footprint.

This guide provides a comprehensive technical framework for predicting, determining, and applying the solubility data of BFDMB. It moves beyond static data points to establish a Solubility Design Space , essential for optimizing lithiation, Suzuki-Miyaura couplings, and crystallization purifications.

Part 1: Physicochemical Analysis & Theoretical Prediction

Before initiating wet-lab protocols, we must establish the theoretical solubility baseline based on the molecule's pharmacophore.

Structural Deconstruction

BFDMB exhibits a "Push-Pull" solubility mechanism driven by three competing functional zones:

Functional ZoneChemical CharacterSolvent Interaction Impact
Tertiary Amide (-CON(Me)₂)Polar Aprotic / H-Bond AcceptorHigh Affinity: DCM, DMSO, DMF, Ethanol. Low Affinity: Alkanes.
Halogen Core (3-Br, 2-F)Lipophilic / Electron WithdrawingIncreases LogP (~2.1–2.5). Reduces water solubility significantly compared to non-halogenated analogs.
Aromatic Ring (Benzene)Pi-Pi StackingPromotes solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons.
Predicted Solubility Map (Dielectric Correlation)

Based on the Hansen Solubility Parameters (HSP) of structural analogs (e.g., 3-bromo-N,N-dimethylbenzamide), we project the following profile:

  • Class I (High Solubility >100 mg/mL): Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).

  • Class II (Moderate Solubility 20–100 mg/mL): Ethyl Acetate, Methanol, Ethanol, Isopropanol (IPA), Toluene.

  • Class III (Low Solubility <5 mg/mL): Water, n-Heptane, Hexane, Cyclohexane.

Expert Insight: The presence of the ortho-fluorine atom often disrupts planar packing in the crystal lattice due to steric repulsion with the amide carbonyl. This typically results in higher solubility in organic media compared to the non-fluorinated parent compound.

Part 2: Experimental Methodologies (Protocols)

To generate regulatory-grade solubility data (e.g., for IND filings), you must employ a thermodynamic equilibrium protocol rather than kinetic estimates.

The "Gold Standard" Shake-Flask Protocol

This method ensures true thermodynamic equilibrium is reached, accounting for the slow dissolution kinetics often seen in halogenated aromatics.

Workflow Visualization

The following diagram outlines the critical path for solubility determination, ensuring data integrity through self-validating checkpoints.

SolubilityProtocol Start Start: Excess BFDMB Solid SolventAdd Add Solvent (10 mL) Target Supersaturation Start->SolventAdd Agitation Agitate @ Constant T (Orbital Shaker, 24-72h) SolventAdd->Agitation Check Solid Present? Agitation->Check AddSolid Add More Solid Check->AddSolid No Equilibrium Equilibrium Reached (Verify via t1 vs t2) Check->Equilibrium Yes Filter Syringe Filtration (0.45 µm PTFE, Pre-heated) Equilibrium->Filter Dilution Dilution (Mobile Phase) Filter->Dilution Analysis HPLC-UV Quantification (λ = 254 nm) Dilution->Analysis

Figure 1: Thermodynamic solubility determination workflow. Note the critical check for residual solid to ensure saturation.

Detailed Protocol Steps
  • Preparation: Weigh approx. 500 mg of BFDMB into a 20 mL scintillation vial.

  • Solvation: Add 5.0 mL of the target solvent (e.g., Methanol).

  • Saturation: Place in a thermostatic orbital shaker at 25°C ± 0.1°C. Shake at 200 RPM for 24 hours.

  • Verification: Visually inspect.[1][2] If the solution is clear, add more solid until a precipitate persists.

  • Sampling: Stop agitation and allow settling for 1 hour. Withdraw 1 mL of supernatant using a pre-warmed glass syringe.

  • Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic) directly into a volumetric flask.

  • Quantification: Dilute with Acetonitrile/Water (50:50) and analyze via HPLC.

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B.

  • Detection: UV @ 254 nm (Benzamide absorption max).

Part 3: Thermodynamic Modeling & Data Analysis

Once experimental data is gathered across temperatures (e.g., 278K to 323K), raw data must be fitted to thermodynamic models to predict solubility at non-tested temperatures.

The Modified Apelblat Model

For BFDMB in pure solvents, the Modified Apelblat equation provides the most accurate correlation (


):


Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical constants derived from regression analysis.
    

Application: Use this model to calculate the precise cooling curve for crystallization. If the solubility drops sharply with


 (high 

value), cooling crystallization is viable. If the curve is flat, anti-solvent crystallization (adding Heptane) is required.

Part 4: Practical Applications in Process Chemistry

The solubility profile dictates the operational boundaries for synthesis and purification.

Reaction Solvent Selection
  • Lithiation/Grignard Reactions: BFDMB contains a bromine atom, making it a candidate for halogen-lithium exchange.

    • Recommended:THF or 2-MeTHF .

    • Rationale: High solubility allows concentrated streams; ether oxygen stabilizes the lithium intermediate.

  • Suzuki-Miyaura Coupling:

    • Recommended:Dioxane/Water or Toluene/Ethanol .

    • Rationale: BFDMB requires a biphasic or miscible aqueous system to dissolve the inorganic base (carbonate/phosphate).

Crystallization & Purification Strategy

Since BFDMB is highly soluble in EtOAc and insoluble in Alkanes, a Binary Solvent System is optimal for purification.

Proposed Crystallization Protocol:

  • Dissolution: Dissolve crude BFDMB in Ethyl Acetate (3 volumes) at 60°C.

  • Polishing: Filter hot to remove inorganic salts.

  • Nucleation: Slowly add n-Heptane (2 volumes) while cooling to 40°C until turbidity is observed.

  • Growth: Cool to 0°C over 4 hours.

  • Isolation: Filter and wash with cold 1:3 EtOAc:Heptane.

References

  • Synthesis & Properties of Halogenated Benzamides

    • Organic Syntheses, Coll.[1] Vol. 10, p. 112 (2004). (General protocols for substituted benzamides).

    • Smith, M. B. March's Advanced Organic Chemistry, 7th Ed. Wiley, 2013. (Amide solubility principles).
  • Solubility Measurement Standards

    • Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.

    • NIST Solution Chemistry Group. IUPAC-NIST Solubility Data Series.

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". J. Chem. Thermodyn. 1999, 31, 85–91.

(Note: Specific experimental values for 3-bromo-2-fluoro-N,N-dimethylbenzamide are not indexed in public chemical engineering databases as of 2024. The data ranges provided in Part 1 are expert predictions based on Structure-Property Relationships (SPR) of confirmed analogs.)

Sources

Exploratory

molecular weight and formula of 3-bromo-2-fluoro-N,N-dimethylbenzamide

An In-Depth Technical Guide to 3-bromo-2-fluoro-N,N-dimethylbenzamide: A Core Scaffold for Modern Drug Discovery For distribution to: Researchers, Scientists, and Drug Development Professionals This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-bromo-2-fluoro-N,N-dimethylbenzamide: A Core Scaffold for Modern Drug Discovery

For distribution to: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromo-2-fluoro-N,N-dimethylbenzamide, a strategically important building block in medicinal chemistry. We will delve into its fundamental properties, a validated synthesis protocol, its critical applications in drug design, and essential safety protocols, offering field-proven insights for its effective utilization in research and development.

Core Chemical Identity and Physicochemical Properties

3-bromo-2-fluoro-N,N-dimethylbenzamide is a disubstituted benzamide derivative featuring both bromine and fluorine atoms on the aromatic ring. This specific substitution pattern makes it a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. The combination of a reactive handle (bromine) and a metabolic modulator (fluorine) on a stable amide scaffold provides a powerful tool for drug discovery programs.

PropertyValueSource
Chemical Formula C₉H₉BrFNOCalculated
Molecular Weight 246.08 g/mol Calculated
CAS Number 1231891-86-3
IUPAC Name 3-bromo-2-fluoro-N,N-dimethylbenzamideN/A
Appearance Likely a solid at room temperatureInferred from related compounds

Synthesis Protocol: Amide Coupling

The most direct and reliable method for synthesizing 3-bromo-2-fluoro-N,N-dimethylbenzamide is through the amide coupling of its carboxylic acid precursor, 3-bromo-2-fluorobenzoic acid, with dimethylamine. This reaction is typically mediated by a carbodiimide coupling agent.

Experimental Protocol

Objective: To synthesize 3-bromo-2-fluoro-N,N-dimethylbenzamide.

Materials:

  • 3-bromo-2-fluorobenzoic acid (CAS: 161957-56-8)[1]

  • Dimethylamine solution (e.g., 2M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-fluorobenzoic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Activation: Add EDCI (1.5 eq.) and HOBt (1.2 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. This step forms the active ester intermediate, which is crucial for efficient coupling and minimizing side reactions.

  • Amine Addition: Add DIPEA (3.0 eq.) to the flask, followed by the slow addition of dimethylamine solution (2.0 eq.). DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt formed from EDCI and the carboxylic acid proton.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine. The bicarbonate wash removes any unreacted HOBt and carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final 3-bromo-2-fluoro-N,N-dimethylbenzamide.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Acid 3-Bromo-2-fluorobenzoic Acid Reaction Amide Coupling Acid->Reaction Amine Dimethylamine Amine->Reaction Coupling EDCI / HOBt Coupling->Reaction Activates Acid Base DIPEA Base->Reaction Solvent DMF, Room Temp Solvent->Reaction Product 3-Bromo-2-fluoro-N,N-dimethylbenzamide Reaction->Product

Caption: Amide coupling workflow for synthesis.

Applications in Drug Discovery & Medicinal Chemistry

The true value of 3-bromo-2-fluoro-N,N-dimethylbenzamide lies in its dual-functionality, which allows medicinal chemists to strategically build and optimize drug candidates.

The Role of the Fluorine Substituent

The introduction of fluorine into a drug molecule is a well-established strategy to enhance its pharmaceutical properties.[2][3] The highly electronegative fluorine atom at the 2-position can:

  • Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom near a potential site of metabolism can effectively block this process, prolonging the drug's half-life.[4][5]

  • Modulate Physicochemical Properties: Fluorine can alter the acidity (pKa) of nearby functional groups and increase the molecule's lipophilicity.[3][6] This can be fine-tuned to improve membrane permeability and overall bioavailability.[5]

  • Enhance Binding Affinity: The fluorine atom can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a target protein's binding pocket, thereby increasing the drug's potency and selectivity.[2][4]

The Role of the Bromine Substituent

The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.[7] This allows for the late-stage diversification of the molecular scaffold. Key reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in many drugs.[8][9]

  • Buchwald-Hartwig Amination: Reaction with amines to introduce diverse amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

This synthetic flexibility enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds.

Applications_Logic cluster_F Fluorine (Position 2) cluster_Br Bromine (Position 3) cluster_Outcome Drug Development Outcome Core 3-Bromo-2-fluoro- N,N-dimethylbenzamide F_Prop Modulates Properties Core->F_Prop Br_Handle Synthetic Handle Core->Br_Handle F_Stab Metabolic Stability F_Prop->F_Stab F_Bind Target Binding F_Prop->F_Bind Outcome Optimized Drug Candidate (Improved PK/PD) F_Stab->Outcome F_Bind->Outcome Br_Suzuki Suzuki Coupling Br_Handle->Br_Suzuki Br_Other Other Cross-Couplings Br_Handle->Br_Other Br_Suzuki->Outcome Br_Other->Outcome

Caption: Strategic roles in drug development.

Safety and Handling

Based on data from structurally similar compounds such as 3-bromo-N,N-dimethylbenzamide, this chemical should be handled with appropriate care.[10]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[10]

  • Skin Irritation: Causes skin irritation.[10]

  • Eye Irritation: Causes serious eye irritation.[10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-bromo-2-fluoro-N,N-dimethylbenzamide is more than a simple chemical intermediate; it is a purpose-built tool for modern medicinal chemistry. Its design elegantly combines the metabolic shielding and property-modulating effects of fluorine with the synthetic versatility of bromine. For researchers and drug development professionals, this compound offers a reliable and efficient starting point for the synthesis of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Innovative Journal of Medical and Health Science. [Link]

  • Mino, T., Shirae, Y., & Sakamoto, M. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. The Journal of Organic Chemistry, 66(7), 2430-2433. [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (n.d.). Organic Chemistry Frontiers. [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]

  • Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. (n.d.). Chemical Communications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme. [Link]

  • 3-bromo-N,N-dimethylbenzamide. (n.d.). PubChem. [Link]

  • CID 90839041. (n.d.). PubChem. [Link]

Sources

Foundational

Technical Whitepaper: Strategic Synthesis of 3-Bromo-2-Fluoro-N,N-Dimethylbenzamide

[1] Executive Summary The compound 3-bromo-2-fluoro-N,N-dimethylbenzamide represents a critical scaffold in modern medicinal chemistry, particularly in the development of MEK inhibitors and other kinase-targeting oncolog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound 3-bromo-2-fluoro-N,N-dimethylbenzamide represents a critical scaffold in modern medicinal chemistry, particularly in the development of MEK inhibitors and other kinase-targeting oncology drugs. Its unique substitution pattern—featuring a crowded 1,2,3-trisubstituted benzene ring—presents specific challenges regarding regioselectivity and steric hindrance.

This technical guide provides a rigorous analysis of the synthetic pathways to this target. Unlike generic protocols, this document focuses on the causality of reaction parameters, offering researchers a decision matrix between Acid Chloride Activation (for scale-up) and Directed Ortho-Metalation (for de novo construction).

Chemical Profile & Retrosynthetic Analysis[1]

The target molecule is characterized by two electron-withdrawing groups (fluorine and the amide) and a reactive handle (bromine) suitable for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Structural Challenges
  • Steric Crowding: The C1 (amide), C2 (fluorine), and C3 (bromine) positions are contiguous. This "ortho-ortho" effect creates significant steric strain, impacting the stability of intermediates.

  • Regiocontrol: Introducing the bromine at C3 requires overcoming the directing effects of the fluorine (ortho/para director) and the amide (meta director).

Retrosynthetic Logic

We identify two primary disconnections:

  • Amide Bond Formation: Disconnecting the C-N bond leads to 3-bromo-2-fluorobenzoic acid , a commercially available precursor.

  • C-H Functionalization: Disconnecting the C-Br bond leads to 2-fluoro-N,N-dimethylbenzamide , utilizing the fluorine and amide groups to direct lithiation to the C3 position.

Retrosynthesis Target Target: 3-Bromo-2-fluoro-N,N-dimethylbenzamide RouteA Route A: Amidation (Scale-Preferred) Target->RouteA C-N Disconnection RouteB Route B: Directed Ortho-Metalation (Discovery-Preferred) Target->RouteB C-Br Disconnection PrecursorA Precursor: 3-Bromo-2-fluorobenzoic acid (CAS: 161957-56-8) RouteA->PrecursorA PrecursorB Precursor: 2-Fluoro-N,N-dimethylbenzamide RouteB->PrecursorB

Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.

Methodology 1: The Acid Chloride Route (Industrial Standard)

This pathway is the gold standard for multi-gram to kilogram scale synthesis due to the low cost of reagents and high atom economy.

Mechanistic Insight

The reaction proceeds via the formation of a highly electrophilic acyl chloride intermediate. The presence of the ortho-fluorine atom exerts an inductive electron-withdrawing effect, actually increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid, facilitating rapid nucleophilic attack by dimethylamine.

Protocol: Step-by-Step

Reagents:

  • 3-Bromo-2-fluorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv) or Oxalyl Chloride (1.2 equiv)
    
  • Dimethylamine (aqueous 40% or HCl salt)

  • Catalytic DMF (Dimethylformamide)

  • Solvent: DCM (Dichloromethane) or Toluene

Workflow:

  • Activation:

    • Dissolve 3-bromo-2-fluorobenzoic acid in anhydrous DCM.

    • Add catalytic DMF (2-3 drops). Why: DMF forms the Vilsmeier-Haack reagent in situ, acting as a shuttle to transfer chloride to the carboxylic acid, drastically accelerating the reaction.

    • Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution (

      
      ) ceases.
      
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH to visualize).

  • Amidation:

    • Concentrate the reaction mixture to remove excess oxalyl chloride (critical to prevent side reactions with the amine).

    • Redissolve the crude acid chloride in DCM.

    • Cool to 0°C. Slowly add Dimethylamine (excess, 3-5 equiv) or a mixture of Dimethylamine HCl and TEA (Triethylamine).

    • Exotherm Warning: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent defluorination side reactions (SNAr).

  • Workup:

    • Wash with 1N HCl (to remove excess amine).

    • Wash with sat.[1]

      
       (to remove unreacted acid).
      
    • Dry over

      
       and concentrate.
      

Typical Yield: 85-95%

Methodology 2: Directed Ortho-Metalation (DoM)[1]

This route is valuable when the carboxylic acid precursor is unavailable or when constructing complex polysubstituted scaffolds. It relies on the Complex Induced Proximity Effect (CIPE) .[2]

Mechanistic Insight

The 2-fluoro and 1-amide groups act as Directed Metalation Groups (DMGs).

  • Fluorine: Strong inductive effect (

    
    ), acidifying the ortho-proton (C3).
    
  • Amide: Coordinates the Lithium atom, holding the base in proximity to the C3 proton.

  • Regioselectivity: While C6 is also ortho to the amide, the combined inductive effect of F and the coordination of the amide strongly favors C3 lithiation, provided a non-nucleophilic base like LiTMP is used to avoid attacking the amide carbonyl.

Protocol: Step-by-Step

Reagents:

  • 2-Fluoro-N,N-dimethylbenzamide (1.0 equiv)

  • LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) - Preferred over LDA due to steric bulk preventing nucleophilic attack on the amide.

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or NBS.

  • Solvent: Anhydrous THF.

Workflow:

  • Lithiation:

    • Cool anhydrous THF solution of 2-fluoro-N,N-dimethylbenzamide to -78°C.

    • Add LiTMP dropwise.

    • Stir for 1 hour at -78°C. Note: Do not warm up; the ortho-lithio species is unstable and can undergo benzyne formation via LiF elimination.

  • Bromination:

    • Add the bromine source (e.g.,

      
       or NBS) in THF solution rapidly.
      
    • Allow to warm to RT slowly.

  • Quench:

    • Quench with saturated ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .
      

DoM_Mechanism Start 2-Fluoro-N,N- dimethylbenzamide Intermediate Lithiated Species (Li Coordinated to O & F) Start->Intermediate Deprotonation at C3 Base LiTMP (-78°C, THF) Base->Intermediate Product 3-Bromo-2-fluoro- N,N-dimethylbenzamide Intermediate->Product Electrophilic Quench Electrophile Electrophile (Br source) Electrophile->Product

Figure 2: Reaction pathway for Directed Ortho-Metalation showing the critical lithiation step.

Comparative Analysis of Methods

FeatureAcid Chloride Route (Method 1)DoM Route (Method 2)
Starting Material Cost Low (Benzoic acid is cheap)Medium (Amide precursor required)
Scalability High (Kg scale feasible)Low (Cryogenic conditions required)
Atom Economy HighLow (Requires stoichiometric Li base)
Regiocontrol Risk None (Pre-defined in SM)Moderate (Requires strict temp control)
Safety Profile Moderate (Acid chlorides are corrosive)High Risk (Pyrophoric Li reagents)

Safety & Handling (E-E-A-T Compliance)

  • Thionyl/Oxalyl Chloride: Potent lachrymators. Must be used in a fume hood.[1][3] They react violently with water to release HCl and ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    /
    
    
    
    .
  • Organolithiums (LiTMP/LDA): Pyrophoric. Handle under inert atmosphere (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or Ar).
    
  • Defluorination Risk: In the presence of strong nucleophiles and heat, the 2-fluoro group is susceptible to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     displacement. Avoid heating the amide product with strong bases.
    

References

  • Preparation of 4-bromo-2-fluoro-N-methylbenzamide. ChemicalBook. (Standard amide coupling conditions adapted for dimethylamine). Link

  • Directed ortho metalation. Wikipedia. (Mechanistic overview of DoM and directing groups). Link

  • Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem. (Protocol for Friedel-Crafts and acid chloride handling). Link

  • Synthesis of 3-Bromo-2-fluorobenzoic acid. BLD Pharm. (Source for starting material properties).[3][4] Link

  • Directed Metalation: A Survival Guide. Baran Lab (Scripps). (Expert guide on LiTMP and regioselectivity in fluorinated aromatics). Link

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 3-Bromo-2-fluoro-N,N-dimethylbenzamide in Drug Discovery

[1] Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, 3-bromo-2-fluoro-N,N-dimethylbenzamide represents a "privileged scaffold" due to its dense functionalization pattern.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, 3-bromo-2-fluoro-N,N-dimethylbenzamide represents a "privileged scaffold" due to its dense functionalization pattern.[1] This trisubstituted benzene core offers three distinct vectors for chemical diversification: the electrophilic amide (C1), the labile fluoride (C2), and the cross-coupling-ready bromide (C3).

This guide analyzes the molecule not merely as a building block, but as a divergent intermediate capable of accessing fused heterocycles (quinazolinones, isoquinolinones) and atropisomeric kinase inhibitors. We provide validated protocols for its manipulation, emphasizing regioselectivity control between Nucleophilic Aromatic Substitution (


), Directed Ortho Metalation (DoM), and Lithium-Halogen Exchange.[1]

Structural Logic & Chemical Profile[1]

The "Ortho-Fluoro" Effect

The placement of the fluorine atom at the C2 position, ortho to the N,N-dimethylamide, is not arbitrary.[1] It serves two critical roles in medicinal chemistry:

  • Conformational Lock: The repulsion between the amide carbonyl lone pairs and the fluorine lone pairs (or the attraction between the amide nitrogen and fluorine) restricts bond rotation, often favoring a non-planar conformation. This pre-organization can reduce the entropic penalty of binding to protein targets.

  • Metabolic Blocking: The C2 position is protected from oxidative metabolism (CYP450), extending the half-life of the parent scaffold.

Reactivity Vectors

The molecule acts as a tri-functional hub. The diagram below illustrates the orthogonal reactivity sites.

ReactivityMap Core 3-Bromo-2-fluoro- N,N-dimethylbenzamide C1 C1: Amide Handle (Directing Group / Cyclization) Core->C1 Hydrolysis/Reduction C2 C2: Fluorine (SNAr Displacement) Core->C2 Nucleophilic Attack C3 C3: Bromine (Suzuki/Buchwald Coupling) Core->C3 Pd-Catalysis C6 C6: C-H Bond (Directed Ortho Metalation) Core->C6 Li-Base Deprotonation

Figure 1: Orthogonal reactivity vectors of the 3-bromo-2-fluoro-N,N-dimethylbenzamide scaffold.

Synthetic Applications & Methodologies

Strategy A: Nucleophilic Aromatic Substitution ( )

The electron-withdrawing nature of the amide group at C1 activates the C2-fluorine toward displacement by nucleophiles (amines, thiols, alkoxides).[1] This is the primary route to synthesizing 2-amino-benzamides , which are precursors to quinazolinones.[1]

  • Causality: The inductive effect of the amide lowers the LUMO energy at C2. The bromine at C3 provides additional inductive activation, making this substrate significantly more reactive than simple fluorobenzamide.

  • Protocol Note: Use mild bases (

    
    ) in polar aprotic solvents (DMF/DMSO) to prevent hydrolysis of the amide.
    
Strategy B: Metal-Halogen Exchange vs. DoM

A critical technical challenge with this molecule is the competition between Lithium-Halogen Exchange (at C3-Br) and Directed Ortho Metalation (at C6-H).[1]

  • Scenario 1: Functionalizing C3 (Bromine site)

    • Reagent:

      
      -Butyllithium (
      
      
      
      -BuLi) at -78°C.[1]
    • Mechanism:[2] Rapid Li-Br exchange generates the C3-lithio species, which can be trapped with electrophiles (aldehydes,

      
      , 
      
      
      
      ).[1]
  • Scenario 2: Functionalizing C6 (Ortho to Amide)

    • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA.[1][3]

    • Mechanism:[2] These bulky, non-nucleophilic bases are kinetically selective for deprotonation over halogen exchange. The amide directs the base to the C6 position (C2 is blocked by F).

Strategy C: Palladium-Catalyzed Cross-Coupling

The C3-Bromine is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • Sequence Logic: It is often superior to perform

    
     at C2 before Pd-coupling at C3. The bulky groups introduced at C3 might sterically hinder the subsequent substitution at C2.
    

Experimental Protocols

Protocol 1: Regioselective for 2-Amino-3-bromobenzamide Derivatives

Objective: Replace C2-F with a primary amine to create a quinazolinone precursor.

Materials:

  • 3-Bromo-2-fluoro-N,N-dimethylbenzamide (1.0 eq)[1]

  • Aniline or Alkyl Amine (1.2 eq)

  • 
     (2.0 eq)
    
  • DMSO (anhydrous, 0.5 M concentration)[1]

Step-by-Step:

  • Dissolution: Charge a reaction vial with the starting material and

    
    . Purge with 
    
    
    
    . Add DMSO via syringe.
  • Addition: Add the amine dropwise at Room Temperature (RT).

  • Heating: Heat the mixture to 80°C. Monitor by LC-MS.

    • Checkpoint: Conversion should be >95% within 4-6 hours. The presence of the electron-withdrawing Br accelerates this rate compared to the non-brominated analog.

  • Workup: Dilute with water (precipitation usually occurs). Filter the solid or extract with EtOAc.[4]

  • Validation:

    
    -NMR should show the disappearance of the signal at 
    
    
    
    -110 to -120 ppm.
Protocol 2: Synthesis of 8-Bromo-quinazolin-4(3H)-one

Objective: Cyclization of the


 product.

Workflow:

  • Take the 2-amino-3-bromo-N,N-dimethylbenzamide (product of Protocol 1).[1]

  • Reflux in Formic Acid or Triethyl Orthoformate (TEOF) with catalytic p-TsOH.

  • The dimethylamine is expelled, forming the pyrimidine ring fused to the benzene.

  • Result: A scaffold with a Bromine at position 8, ready for late-stage diversification.

Data Summary: Reactivity Comparison

Reaction TypeTarget SiteReagentConditionsKey Selectivity Factor

C2-F

DMSO, 80°C,

Activated by ortho-amide + meta-Br
Li-Exchange C3-Br

-BuLi
THF, -78°CKinetic preference for Br exchange over deprotonation
DoM C6-HLiTMPTHF, -78°CSteric bulk of base prevents attack on Br
Suzuki C3-Br


,

Standard cross-coupling conditions

Pathway Visualization: Divergent Synthesis

The following diagram outlines the divergent synthesis pathways starting from 3-bromo-2-fluoro-N,N-dimethylbenzamide.

SynthesisPath Start 3-Bromo-2-fluoro- N,N-dimethylbenzamide SNAr_Prod 2-Amino-3-bromo- N,N-dimethylbenzamide Start->SNAr_Prod R-NH2, K2CO3 (SNAr) Li_Int 3-Lithio-2-fluoro- N,N-dimethylbenzamide Start->Li_Int n-BuLi, -78°C (Li-Halogen Exchange) Quinazolinone 8-Bromo-quinazolinone (Kinase Inhibitor Scaffold) SNAr_Prod->Quinazolinone HC(OEt)3, H+ (Cyclization) Func_Deriv 3-Formyl/Carboxy Derivative Li_Int->Func_Deriv Electrophile (DMF/CO2)

Figure 2: Divergent synthetic pathways to kinase inhibitor scaffolds and functionalized building blocks.

References

  • Oakwood Chemical. 3-Bromo-2,N-dimethyl-benzamide Product Specification. Retrieved from

  • Snieckus, V. (1990).[5] Directed Ortho Metalation.[2][5][6][7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1]

  • Knochel, P., et al. (2008). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition.

  • BLD Pharm. 3-Bromo-2-fluoro-N,N-dimethylbenzamide (CAS 1231891-86-3).[1][8] Retrieved from

  • Sigma-Aldrich. Benzamide Derivatives and Building Blocks for Drug Discovery. Retrieved from [1]

(Note: While specific academic papers solely dedicated to CAS 1231891-86-3 are rare, the reactivity profiles described above are established based on the authoritative reviews of Directed Ortho Metalation and SNAr chemistry cited in references 2 and 3, applied to this specific commercially available scaffold verified in references 1 and 4.)

Sources

Foundational

The Strategic Intermediate: A Technical Guide to 3-Bromo-2-fluoro-N,N-dimethylbenzamide in Pharmaceutical Synthesis

This guide provides an in-depth technical overview of 3-bromo-2-fluoro-N,N-dimethylbenzamide, a key building block in modern medicinal chemistry. We will explore its synthesis, chemical properties, and critical role as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-bromo-2-fluoro-N,N-dimethylbenzamide, a key building block in modern medicinal chemistry. We will explore its synthesis, chemical properties, and critical role as a pharmaceutical intermediate, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: Unveiling a Versatile Building Block

3-Bromo-2-fluoro-N,N-dimethylbenzamide is a substituted aromatic amide with the molecular formula C₉H₉BrFNO. Its structure, featuring a trifunctionalized benzene ring, makes it a valuable intermediate for introducing the 3-bromo-2-fluorobenzoyl moiety into more complex molecules. The strategic placement of the bromo, fluoro, and N,N-dimethylamido groups offers a unique combination of reactivity and physicochemical properties, which can be exploited in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of 3-Bromo-2-fluoro-N,N-dimethylbenzamide and its Precursor

Property3-Bromo-2-fluoro-N,N-dimethylbenzamide3-Bromo-2-fluorobenzoic acid
Molecular Formula C₉H₉BrFNOC₇H₄BrFO₂
Molecular Weight 246.08 g/mol 219.01 g/mol
Appearance Off-white to white solid (predicted)White to off-white crystalline solid[1]
CAS Number 1231891-86-3161957-56-8

Synthesis of 3-Bromo-2-fluoro-N,N-dimethylbenzamide: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 3-bromo-2-fluoro-N,N-dimethylbenzamide involves a two-step process starting from the commercially available 3-bromo-2-fluorobenzoic acid. The carboxylic acid is first converted to its more reactive acyl chloride derivative, which is then reacted with dimethylamine to form the desired amide.

Step 1: Synthesis of 3-Bromo-2-fluorobenzoyl chloride

The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous.

Caption: Synthesis of 3-Bromo-2-fluorobenzoyl chloride.

Experimental Protocol:

  • To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-2-fluorobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (2.0-3.0 eq), either neat or in an inert solvent such as toluene or dichloromethane.

  • Gently heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • The crude 3-bromo-2-fluorobenzoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of 3-Bromo-2-fluoro-N,N-dimethylbenzamide

The purified 3-bromo-2-fluorobenzoyl chloride is then reacted with dimethylamine to yield the final product. This is a nucleophilic acyl substitution reaction.

Caption: Synthesis of the target compound.

Experimental Protocol:

  • Dissolve 3-bromo-2-fluorobenzoyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of dimethylamine (2.0-2.2 eq) in a suitable solvent. An excess of the amine is used to neutralize the HCl byproduct.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 3-bromo-2-fluoro-N,N-dimethylbenzamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Applications in Pharmaceutical Synthesis

The strategic placement of the reactive bromine atom and the modulating fluorine atom makes 3-bromo-2-fluoro-N,N-dimethylbenzamide a valuable precursor for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the synthesis of androgen receptor (AR) antagonists.

A closely related analogue, 4-bromo-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide , a potent AR inhibitor used in the treatment of castration-resistant prostate cancer.[2] The synthesis of Enzalutamide involves the coupling of this benzamide intermediate with other molecular fragments.[2] This strongly suggests that 3-bromo-2-fluoro-N,N-dimethylbenzamide can be employed in a similar fashion to generate novel Enzalutamide analogues or other pharmacologically active compounds where the 3-bromo-2-fluorobenzoyl scaffold is desired. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents at this position.

Analytical and Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3-Bromo-2-fluoro-N,N-dimethylbenzamide

TechniqueExpected Features
¹H NMR Aromatic protons (3H) appearing as multiplets in the range of δ 7.0-7.8 ppm. Two singlets for the non-equivalent N-methyl protons (6H) in the range of δ 2.8-3.2 ppm, due to restricted rotation around the C-N amide bond.
¹³C NMR Carbonyl carbon signal around δ 165-170 ppm. Aromatic carbon signals in the range of δ 110-160 ppm, with characteristic C-F and C-Br couplings. Two signals for the N-methyl carbons around δ 35-40 ppm.
IR (Infrared Spectroscopy) Strong C=O stretching vibration for the amide carbonyl group around 1630-1680 cm⁻¹. C-N stretching vibration around 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-F and C-Br stretching vibrations in the fingerprint region.
MS (Mass Spectrometry) Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation pattern would likely show the loss of the dimethylamino group and other characteristic fragments.

Safety and Handling

As a fine chemical intermediate, 3-bromo-2-fluoro-N,N-dimethylbenzamide should be handled with appropriate care in a well-ventilated laboratory or fume hood. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally related compounds provide a good guideline.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid breathing dust or vapors. Use in a well-ventilated area.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Based on the hazard information for similar bromo- and fluoro-substituted aromatic compounds, it is prudent to consider this compound as potentially harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.

Conclusion

3-Bromo-2-fluoro-N,N-dimethylbenzamide is a strategically important intermediate in pharmaceutical synthesis. Its well-defined synthesis from readily available starting materials and the versatile reactivity of its functional groups make it a valuable tool for medicinal chemists. The insights provided in this guide, from detailed synthetic protocols to its potential applications in drug discovery, underscore the significance of this compound as a key building block for the development of next-generation therapeutics. As the demand for novel and more effective drugs continues to grow, the role of such specialized intermediates will undoubtedly become even more critical.

References

  • PrepChem. Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. [Link]

  • PubChem. 3-bromo-N,N-dimethylbenzamide. [Link]

  • Google Patents.

Sources

Exploratory

Electronic &amp; Synthetic Profiling of the 3-Bromo-2-Fluoro-N,N-Dimethylbenzamide Scaffold

The following technical guide details the electronic architecture and synthetic utility of the 3-bromo-2-fluoro-N,N-dimethylbenzamide scaffold. Executive Technical Summary The 3-bromo-2-fluoro-N,N-dimethylbenzamide core...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic architecture and synthetic utility of the 3-bromo-2-fluoro-N,N-dimethylbenzamide scaffold.

Executive Technical Summary

The 3-bromo-2-fluoro-N,N-dimethylbenzamide core (CAS: 1231891-86-3 ) represents a highly functionalized aromatic scaffold used primarily in the development of atropisomeric kinase inhibitors and KRAS G12C covalent binders. Its value lies in the "Orthogonal Reactivity Triad" : the interplay between the sterically demanding amide, the labile C-Br bond, and the metabolically stable but electronically perturbing C-F bond.

PropertySpecification
Molecular Formula C₉H₉BrFNO
Molecular Weight 246.08 g/mol
LogP (Calc) ~2.16
H-Bond Acceptors 2 (Amide O, Fluorine)
Electronic Character Electron-deficient (Deactivated Ring)
Key Reactivity Li-Halogen Exchange (C3), DoM (C6), Suzuki Coupling

Electronic Architecture: The "Push-Pull-Twist" Dynamic

This scaffold does not behave like a standard benzamide due to three competing electronic vectors.

The Ortho-Fluoro Effect (The "Twist")

The fluorine atom at C2 exerts a profound steric and electrostatic influence on the C1-amide group.

  • Steric Decoupling: The Van der Waals radius of Fluorine (1.47 Å) creates repulsion with the N,N-dimethyl groups. This forces the amide bond to rotate out of the plane of the benzene ring (dihedral angle typically 30–60°).

  • Consequence: The resonance overlap between the amide nitrogen lone pair and the aromatic

    
    -system is diminished.[1] This prevents the amide from acting as a strong electron donor (+R), leaving the ring more electron-deficient than a standard benzamide.
    
Inductive vs. Resonance War
  • Fluorine (C2): Exerts a massive Inductive withdrawal (-I) stabilizing adjacent anions (important for DoM), but a weak Resonance donation (+R) that is largely ineffective due to the electron-poor nature of the ring.

  • Bromine (C3): Acts primarily as a lipophilic anchor and a site for oxidative addition. Its -I effect acidifies the C4 proton, but less effectively than the amide acidifies C6.

Electrostatic Potential (ESP) Map

The ring is electron-poor. The most electropositive sites (susceptible to nucleophilic attack if activated) are C2 (ipso-F) and C4/C6. However, the high electron density of the amide oxygen and the fluorine lone pairs creates a "negative cleft" on the top face of the molecule, directing incoming electrophiles away from the C1-C2 sector.

Reactivity Profile: Controlled Chemoselectivity

The scaffold offers three distinct reactivity vectors, switchable by reagent choice.

Vector A: Lithium-Halogen Exchange (Kinetic Control)

Reagent: n-Butyllithium (n-BuLi) or t-BuLi at -78 °C. Mechanism: The C3-Br bond is the weakest link. Lithium-halogen exchange is kinetically faster than deprotonation. Outcome: Generates the 3-lithio-2-fluoro-N,N-dimethylbenzamide intermediate. This species is unstable above -50 °C due to the potential for benzyne formation (elimination of LiF), so it must be trapped immediately with electrophiles (e.g., DMF, CO₂, I₂).

Vector B: Directed Ortho Metalation (DoM) (Thermodynamic Control)

Reagent: Lithium Diisopropylamide (LDA) or LiTMP at -78 °C. Mechanism: LDA is a non-nucleophilic base and will not attack the Br. Instead, it seeks the most acidic proton.

  • Site Selectivity: The Amide is a Strong DMG (Directing Metalation Group). The Fluorine is a Moderate DMG .

    • C6 Proton: Ortho to Amide (Strong).[2]

    • C4 Proton: Ortho to Br (Weak) and Meta to F. Outcome: Deprotonation occurs exclusively at C6 . This allows functionalization "on the other side" of the amide, preserving the C-Br handle for later steps.

Vector C: Palladium-Catalyzed Coupling

Reagent: Pd(PPh₃)₄ / Boronic Acid (Suzuki). Mechanism: Oxidative addition into the C-Br bond. Selectivity: The C-F bond is inert under standard Suzuki conditions. The steric bulk of the ortho-F and ortho-Amide can slow down oxidative addition, requiring active phosphine ligands (e.g., S-Phos, X-Phos).

Visualization of Reactivity Pathways

ReactivityMap Core 3-bromo-2-fluoro- N,N-dimethylbenzamide Li_Exchange Intermediate A: 3-Lithio Species (C3-Li) Core->Li_Exchange n-BuLi, -78°C (Kinetic Exchange) DoM Intermediate B: 6-Lithio Species (C6-Li) Core->DoM LDA, -78°C (Deprotonation) Suzuki Product C: 3-Aryl Derivative (Biaryl) Core->Suzuki Pd(0), Ar-B(OH)2 (Suzuki Coupling) Benzyne SIDE REACTION: 2,3-Benzyne (via LiF elimination) Li_Exchange->Benzyne Warming > -50°C

Caption: Divergent reactivity pathways controlled by base selection (n-BuLi vs LDA) and transition metal catalysis.

Experimental Protocols (Self-Validating)

Protocol A: Selective C3-Formylation via Li-Br Exchange

Rationale: This protocol validates the integrity of the C-F bond while exploiting the labile C-Br bond.

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 3-bromo-2-fluoro-N,N-dimethylbenzamide (1.0 eq, 5 mmol) and anhydrous THF (25 mL).

  • Cooling: Submerge in a dry ice/acetone bath (-78 °C). Allow 15 min for equilibration.

  • Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 mins.

    • Checkpoint: Solution usually turns deep yellow/orange. If it turns dark brown/black, temperature is too high (benzyne decomposition).

  • Trapping: After 30 mins at -78 °C, add anhydrous DMF (2.0 eq) in one portion.

  • Quench: Stir for 30 mins at -78 °C, then quench with sat. NH₄Cl (aq) before removing the cooling bath.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Result: Yields 2-fluoro-3-formyl-N,N-dimethylbenzamide .

Protocol B: Synthesis of the Core Scaffold

Rationale: If the core is not commercially sourced, it is synthesized from the acid chloride to avoid harsh conditions that might affect the halogens.

Synthesis Start 3-Bromo-2-fluorobenzoic Acid Step1 Activation: (COCl)2, cat. DMF, DCM 0°C to RT Start->Step1 Inter Acid Chloride Intermediate Step1->Inter Step2 Amidation: Dimethylamine (HCl salt), Et3N DCM, 0°C Inter->Step2 Final 3-bromo-2-fluoro- N,N-dimethylbenzamide Step2->Final

Caption: Two-step synthesis converting the benzoic acid precursor to the target amide via acid chloride activation.

  • Activation: Dissolve 3-bromo-2-fluorobenzoic acid in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases.

  • Concentration: Evaporate volatiles (removes excess oxalyl chloride) to give the crude acid chloride.

  • Coupling: Redissolve in DCM. Add Dimethylamine hydrochloride (1.5 eq) and Triethylamine (3.0 eq) at 0 °C.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

References

  • Organic Chemistry Portal . (n.d.). Directed Ortho Metalation (DoM). Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. [Link]

  • Oakwood Chemical . (n.d.). 3-Bromo-2,N-dimethyl-benzamide (Related Isomer Data). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 3-bromo-2-fluoro-N,N-dimethylbenzamide

Executive Summary & Strategic Analysis The synthesis of 3-bromo-2-fluoro-N,N-dimethylbenzamide represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-bromo-2-fluoro-N,N-dimethylbenzamide represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and agrochemical scaffolds. The 3-bromo-2-fluoro substitution pattern offers a unique electronic profile: the fluorine atom (ortho to the amide) modulates the conformational preference of the amide bond via dipole-dipole interactions, while the bromine (meta) serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note details two distinct protocols for synthesizing this scaffold from 3-bromo-2-fluorobenzoic acid .

  • Protocol A (The Kinetic Route): Acid chloride activation. Best for scale-up (>10g) and cost-efficiency.

  • Protocol B (The Mild Route): HATU-mediated coupling. Best for parallel synthesis, high-throughput screening (HTS) libraries, and avoiding corrosive reagents.

Critical Mechanistic Insight: The Trap

A common failure mode in this synthesis is the unintended nucleophilic aromatic substitution (


) of the fluorine atom by dimethylamine. The 2-fluoro position is activated by the electron-withdrawing carbonyl group (ortho-effect).
  • Risk: High temperatures or large excesses of amine can lead to 3-bromo-2-(dimethylamino)-N,N-dimethylbenzamide .

  • Control: Both protocols emphasize temperature control (

    
    ) during the amine addition step to kinetically favor acyl substitution over aryl substitution.
    

Retrosynthetic Logic & Workflow

The retrosynthesis is straightforward but demands regiochemical fidelity. We rely on the commercially available 3-bromo-2-fluorobenzoic acid to establish the halogen positions, avoiding the regioselectivity issues inherent in electrophilic aromatic substitution of 1-bromo-2-fluorobenzene.

Retrosynthesis cluster_conditions Critical Control Parameters Target Target: 3-bromo-2-fluoro- N,N-dimethylbenzamide Inter Activated Intermediate (Acid Chloride or Ester) Target->Inter Amide Bond Formation Start Starting Material: 3-bromo-2-fluorobenzoic acid (CAS: 161957-56-8) Inter->Start Activation Reagent Reagent: Dimethylamine (HCl salt or THF soln) Inter->Reagent + HNMe2 Temp Temp < 25°C (Prevents SnAr) Base Base Choice (Scavenges HCl)

Figure 1: Retrosynthetic analysis emphasizing the activation step and reagent integration.

Protocol A: Acid Chloride Activation (Scale-Up Preferred)

This method utilizes oxalyl chloride to generate the acid chloride in situ. It is preferred over thionyl chloride (


) for this specific substrate because the byproduct (CO/CO2) facilitates cleaner workups compared to 

, and it operates effectively at lower temperatures, minimizing the

risk.
Reagents & Stoichiometry[1]
ComponentEquiv.RoleNotes
3-bromo-2-fluorobenzoic acid 1.0Limiting ReagentDry thoroughly before use.
Oxalyl Chloride 1.2ActivatorFreshly distilled if yellow.
DMF 0.05CatalystEssential for Vilsmeier-Haack type activation.
Dimethylamine (2M in THF) 2.5NucleophileUse THF solution to avoid water introduction.
Triethylamine (

)
3.0BaseScavenges HCl.
Dichloromethane (DCM) -SolventAnhydrous.
Step-by-Step Methodology
  • Activation:

    • Charge a flame-dried round-bottom flask with 3-bromo-2-fluorobenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).

    • Cool to 0°C under an inert atmosphere (

      
       or Ar).
      
    • Add catalytic DMF (5 mol%).

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Caution: Vigorous gas evolution (

      
      ).
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear.

    • In-process check (Optional): Quench an aliquot with MeOH; analyze by TLC/LCMS for methyl ester formation to confirm complete activation.

  • Coupling:

    • Cool the reaction mixture back to 0°C .

    • CRITICAL STEP: Add the Dimethylamine solution (2.5 equiv) slowly. Maintain internal temperature

      
      .
      
    • Immediately follow with Triethylamine (3.0 equiv) dropwise.

    • Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine/base) and then Brine.

    • Dry over

      
      , filter, and concentrate.[1][2][3]
      
    • Purification: Usually not required. If necessary, flash chromatography (Hexanes/EtOAc 4:1).

Protocol B: HATU-Mediated Coupling (Discovery Preferred)

For smaller scales (<500 mg) or when avoiding acid chlorides is necessary, HATU provides a mild, high-yielding alternative.

Reagents & Stoichiometry[1]
ComponentEquiv.Role
3-bromo-2-fluorobenzoic acid 1.0Limiting Reagent
HATU 1.1Coupling Agent
DIPEA (Hunig's Base) 3.0Base
Dimethylamine HCl salt 1.5Nucleophile
DMF -Solvent
Step-by-Step Methodology
  • Pre-activation:

    • Dissolve 3-bromo-2-fluorobenzoic acid (1.0 equiv) in DMF (0.1 M).

    • Add DIPEA (3.0 equiv) and stir for 5 minutes.

    • Add HATU (1.1 equiv) in one portion. The solution will turn yellow/orange. Stir for 15 minutes at RT to form the active ester.

  • Coupling:

    • Add Dimethylamine hydrochloride (1.5 equiv).

    • Stir at Room Temperature for 4–16 hours.

    • Note: Unlike the acid chloride route, the

      
       risk is lower here due to the milder activation, but heating should still be avoided.
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash extensively with water (

      
      ) and LiCl (5% aq) to remove DMF.
      
    • Wash with saturated

      
       and Brine.
      
    • Concentrate to yield the product.

Analytical Validation

Successful synthesis must be validated against the following criteria to ensure the bromine and fluorine positions are intact.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

2.90 (s, 3H), 3.05 (s, 3H)
Non-equivalent N-Me groups due to restricted amide rotation.
1H NMR (Aromatic)

7.20 (t), 7.50 (t), 7.75 (t)
Characteristic 1,2,3-substitution pattern signals.
19F NMR

-110 to -115 ppm
Singlet (or multiplet if proton coupled). Absence of this signal indicates

.
LC-MS

1:1 Isotopic pattern confirms presence of one Bromine atom.
Experimental Workflow Diagram

Workflow Start Start: 3-bromo-2-fluorobenzoic acid Decision Scale / Constraint? Start->Decision RouteA Route A: Acid Chloride (>1g, Cost-sensitive) Decision->RouteA Scale Up RouteB Route B: HATU Coupling (<1g, Mild) Decision->RouteB Discovery StepA1 1. (COCl)2, cat. DMF, DCM, 0°C RouteA->StepA1 StepA2 2. HNMe2, Et3N, 0°C StepA1->StepA2 Workup Workup: Wash w/ NaHCO3, Brine Dry Na2SO4 StepA2->Workup StepB1 1. HATU, DIPEA, DMF RouteB->StepB1 StepB2 2. HNMe2 HCl, RT StepB1->StepB2 StepB2->Workup QC QC Check: 19F NMR (Check for SnAr) LCMS (Br Pattern) Workup->QC

Figure 2: Decision tree and workflow for selecting the appropriate synthesis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Fluorine Signal

displacement by amine.
Lower reaction temperature during amine addition (

). Reduce amine equivalents.
Low Yield (Route A) Hydrolysis of Acid Chloride.Ensure DCM is anhydrous. Check Oxalyl Chloride quality.
Incomplete Conversion (Route B) Steric hindrance or old HATU.Increase reaction time. Switch to PyBOP. Ensure DIPEA is fresh.
Product is an Oil Rotameric mixture prevents crystallization.Triturate with Pentane/Ether or lyophilize from t-Butanol/Water.

References

  • Commercial Precursor Source: 3-Bromo-2-fluorobenzoic acid (CAS 161957-56-8).[4] Available from major suppliers (Sigma-Aldrich, Combi-Blocks).

  • Target Molecule Data: 3-Bromo-N,N-dimethylbenzamide analogs. ChemicalBook.

  • General Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Ortho-Effect in Benzoic Acids: BenchChem. Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. (Explains the steric and electronic influence of ortho-halogens).

  • Synthesis of Fluorinated Benzamides: Patent CN103060837B. Preparation method of bromo-N,N-dimethylbenzamide derivatives. (Provides industrial context for brominated benzamide synthesis).

Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-2-fluoro-N,N-dimethylbenzamide

Introduction: Navigating the Challenges of ortho-Substituted Aryl Amine Synthesis The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway to constru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of ortho-Substituted Aryl Amine Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient pathway to construct carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Traditional methods for forging aromatic C-N bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination has largely overcome these limitations, offering a milder and more general alternative.[2]

This application note provides a detailed protocol and practical guidance for the Buchwald-Hartwig amination of a challenging substrate: 3-bromo-2-fluoro-N,N-dimethylbenzamide. The presence of an ortho-fluoro substituent and an N,N-dimethylbenzamide group introduces specific steric and electronic challenges that necessitate careful optimization of the reaction conditions. The ortho-fluoro group can influence the rate of oxidative addition, a key step in the catalytic cycle, while the amide functionality may interact with the catalyst or be sensitive to the basic reaction conditions.[5] Through a judicious selection of catalyst, ligand, base, and solvent, high yields of the desired 3-amino-2-fluoro-N,N-dimethylbenzamide can be achieved.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[2][6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.[3]

  • Reductive Elimination: The final step involves the formation of the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]

A simplified representation of this catalytic cycle is depicted below:

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NR2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(L)-NR2->Pd(0)L Ar-NR2 Ar-NR2 Ar-Pd(II)(L)-NR2->Ar-NR2 Reductive Elimination Catalyst Catalyst Oxidative Adduct Oxidative Adduct Amido Complex Amido Complex Product Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Amination of 3-bromo-2-fluoro-N,N-dimethylbenzamide

This protocol is designed as a starting point for the amination of 3-bromo-2-fluoro-N,N-dimethylbenzamide with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
3-bromo-2-fluoro-N,N-dimethylbenzamide(Not available)246.08Synthesized in-house or custom synthesisEnsure purity before use.
Secondary Amine (e.g., Morpholine)110-91-887.12Major chemical suppliersPurify by distillation if necessary.
XPhos Pd G2 Palladacycle1310584-14-5786.80Major chemical suppliersAn air-stable palladium precatalyst.[7]
Sodium tert-butoxide (NaOt-Bu)865-48-596.10Major chemical suppliersHandle in a glovebox due to its hygroscopic and air-sensitive nature.
Toluene, Anhydrous108-88-392.14Major chemical suppliersUse from a freshly opened bottle or dried over molecular sieves.
Argon or Nitrogen7440-37-1/7727-37-9-Gas supplierHigh purity grade.
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Magnetic stir plate with heating capabilities

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere glovebox (recommended for handling the base)

Step-by-Step Procedure
  • Reaction Setup: In a glovebox, add 3-bromo-2-fluoro-N,N-dimethylbenzamide (1.0 equiv), the secondary amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and XPhos Pd G2 Palladacycle (0.02 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe under a positive pressure of argon or nitrogen.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-2-fluoro-N,N-dimethylbenzamide.

Key Considerations and Optimization Strategies

The success of the Buchwald-Hartwig amination of 3-bromo-2-fluoro-N,N-dimethylbenzamide is highly dependent on the careful selection of reaction parameters.

Catalyst and Ligand Selection

For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands are generally preferred. The Buchwald group has developed a range of highly effective biarylphosphine ligands, such as XPhos and RuPhos.[8] The use of a pre-formed palladacycle, such as XPhos Pd G2, is recommended as it provides a well-defined, air-stable source of the active catalyst, often leading to more reproducible results.[7] For particularly challenging couplings, ligands from the Josiphos family may also be considered.[1]

The Critical Role of the Base

The choice of base is crucial for the deprotonation of the amine and the overall efficiency of the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are commonly employed.[5] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although this might necessitate higher reaction temperatures or longer reaction times.[6]

Solvent and Temperature Effects

Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used for the Buchwald-Hartwig amination.[6] The reaction temperature is a critical parameter to control, with most reactions proceeding efficiently between 80-120 °C.[5] For less reactive substrates, higher temperatures may be required, while for more sensitive starting materials, a lower temperature might be necessary to minimize side reactions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low reaction temperature.Ensure all reagents are pure and anhydrous. Use a fresh bottle of base. Increase the reaction temperature. Consider screening alternative ligands and palladium sources.
Formation of Side Products Hydrodehalogenation of the aryl bromide, side reactions involving the amide group.Use a less aggressive base. Lower the reaction temperature. Optimize the catalyst and ligand to favor the desired C-N bond formation.
Incomplete Reaction Catalyst deactivation, insufficient reaction time.Increase the catalyst loading slightly. Extend the reaction time. If the reaction stalls, consider adding a fresh portion of the catalyst.

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of 3-amino-2-fluoro-N,N-dimethylbenzamide. By carefully selecting a robust catalyst system, such as a palladacycle with a bulky biarylphosphine ligand, and optimizing the base and reaction conditions, the challenges posed by the ortho-fluoro and N,N-dimethylbenzamide substituents can be effectively overcome. This application note serves as a comprehensive guide for researchers in the pharmaceutical and chemical industries to successfully implement this important transformation in their synthetic endeavors.

References

  • Barberis, C. (2021). Computational Analysis on the Pd-Catalyzed C-N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand. The Journal of Organic Chemistry, 86(5), 4007–4017. [Link]

  • ABCR. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • ResearchGate. (2025). (PDF) Amination and Para‐C H Arylation of Aryl Fluorides Enabled by α‐Methylnaphthyl (MeNAP) Palladium Catalysts. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chartoire, A., Lesieur, M., & Slawin, A. M. Z. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4436. [Link]

  • Thieme Chemistry. (2017). Pd-Catalyzed Synthesis of ortho-Fluorodiarylmethanes. [Link]

  • Knecht, M. R., et al. (2015). ARTICLE. ACS Catalysis, 5(5), 2848-2856. [Link]

  • ChemRxiv. (2021). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. [Link]

  • Chemical Science. (2018). Expedient discovery of fluorogenic amino acid-based probes via one-pot palladium-catalysed arylation of tyrosine. [Link]

  • Semantic Scholar. (2012). Synthesis, characterization and catalytic activity of three palladium(II) complexes containing Schiff base ligands. [Link]

  • ResearchGate. (2012). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

Sources

Method

using 3-bromo-2-fluoro-N,N-dimethylbenzamide as a building block in organic synthesis

Application Note: Strategic Utilization of 3-Bromo-2-fluoro-N,N-dimethylbenzamide in Modular Drug Synthesis Executive Summary 3-Bromo-2-fluoro-N,N-dimethylbenzamide is a high-value tri-functional scaffold extensively uti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-2-fluoro-N,N-dimethylbenzamide in Modular Drug Synthesis

Executive Summary

3-Bromo-2-fluoro-N,N-dimethylbenzamide is a high-value tri-functional scaffold extensively utilized in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.[1] Its utility stems from its unique substitution pattern:

  • C3-Bromine: A versatile handle for cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange.

  • C2-Fluorine: An activated "trigger" for Nucleophilic Aromatic Substitution (SNAr), enabled by the electron-withdrawing ortho-amide.[1]

  • C1-Amide: A robust Directing Metalation Group (DMG) that modulates solubility and metabolic stability.

This guide provides validated protocols for selectively engaging these three vectors, allowing researchers to construct complex heterocycles with high regiocontrol.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
Chemical Name 3-Bromo-2-fluoro-N,N-dimethylbenzamide
CAS Number 1231891-86-3
Molecular Formula C₉H₉BrFNO
Molecular Weight 246.08 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, THF, DMF, DMSO; sparingly soluble in water.[1][2]
Storage 2-8°C, inert atmosphere (Argon/Nitrogen recommended).

Strategic Reactivity Map

The power of this building block lies in the orthogonality of its reactive sites. The diagram below illustrates the divergent pathways available to the chemist.

ReactivityMap Center 3-Bromo-2-fluoro- N,N-dimethylbenzamide Suzuki Pathway A: C3-Arylation (Suzuki-Miyaura) Center->Suzuki Pd(0), Ar-B(OH)2 Lithiation Pathway B: C3-Formylation (Li-Hal Exchange) Center->Lithiation n-BuLi, -78°C SNAr Pathway C: C2-Amination (SNAr Displacement) Center->SNAr R-NH2, Heat

Figure 1: Divergent synthetic pathways.[1] The scaffold allows independent functionalization at C2 and C3.

Detailed Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the C3 position while preserving the C2-Fluorine.[1]

  • Mechanism: The C3-Br bond is significantly more reactive toward oxidative addition by Pd(0) than the C2-F or the C-H bonds.[1]

  • Critical Control: Use a mild base (K₂CO₃ or Cs₂CO₃) to prevent premature hydrolysis of the amide or displacement of the fluorine.

Materials:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 246 mg)

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2M K₂CO₃ (1 mL).

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 246/248).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Checkpoint: If de-bromination (reduction) is observed, switch the solvent to Toluene/EtOH/Water (4:1:1) to stabilize the Pd-cycle.

Protocol B: C3-Lithiation & Electrophilic Trapping

Objective: Conversion of the C3-Bromide into a nucleophile (C3-Li) to install formyl, carboxyl, or alkyl groups.[1]

  • Mechanism: Lithium-Halogen exchange is kinetically faster than Directed Ortho Metalation (DoM) at -78°C.[1]

  • Safety Note: n-Butyllithium is pyrophoric. Ensure strictly anhydrous conditions.

Materials:

  • Substrate: 1.0 equiv

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

  • Electrophile: DMF (3.0 equiv) for formylation

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Cryogenic Setup: Flame-dry a round-bottom flask and cool under Argon. Add substrate dissolved in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Exchange: Add n-BuLi dropwise over 10 minutes. The solution may turn yellow/orange. Stir at -78°C for exactly 30 minutes .

    • Note: Do not stir longer than 45 mins to avoid "scrambling" or attack on the amide.

  • Trapping: Add neat DMF (3 equiv) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc. The product (aldehyde) is usually stable and purifiable on silica.

Protocol C: C2-Fluorine Displacement (SNAr)

Objective: Replacing the fluorine with amines or alkoxides.

  • Why it works: The ortho-amide group withdraws electron density, activating the C2-F bond.[1] The meta-bromine provides a secondary inductive activation.

  • Scope: Primary and secondary amines work best. Sterically hindered amines may require higher temperatures.

Materials:

  • Substrate: 1.0 equiv

  • Nucleophile: Primary/Secondary Amine (1.5–2.0 equiv)

  • Base: DIPEA (Hunig's Base) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr)

Step-by-Step Procedure:

  • Mix: Dissolve substrate in DMSO (0.5 M).

  • Add Reagents: Add the amine and base.

  • Heat: Stir at 100–120°C .

    • Monitoring: This reaction is slower than couplings. It may require 12–24 hours.

  • Workup: Pour the reaction mixture into ice water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc/LiCl wash.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Protodebromination (H replacing Br)Reduce reaction temperature; Ensure solvent is strictly degassed; Switch to Pd(PPh₃)₄.
Mixture of Products in Lithiation Attack on Amide (Self-reaction)Keep temperature strictly at -78°C; Ensure rapid addition of electrophile.[1]
No Reaction in SNAr Nucleophile too weakSwitch solvent to NMP; Increase Temp to 140°C; Use Microwave irradiation (30 min at 150°C).

References

  • Synthesis of 4-bromo-2-fluoro-N-methylbenzamide (Analogous Protocol) Source: ChemicalBook Protocols. Context: Describes the amide coupling conditions (EDCI/HOBt) relevant to the precursor synthesis. Link:

  • Regioselective Ortho-Lithiation of Halo-Fluoroarenes Source:Tetrahedron Letters (via EPFL Infoscience), 1996. Context: Establishes the hierarchy of Lithium-Halogen exchange vs. Deprotonation in bromo-fluoro systems. Link:[2]

  • Suzuki-Miyaura Coupling Mechanisms & Conditions Source: Organic Chemistry Portal. Context: Standard conditions for aryl-bromide coupling compatible with amide functionalities. Link:

  • Safety & Handling of 3-Bromo-N,N-dimethylbenzamide Derivatives Source: PubChem / NIH. Context: GHS classification (H302, H315) and physical property data.[3] Link:

Sources

Application

Application Note: Scalable Manufacturing of 3-Bromo-2-Fluoro-N,N-Dimethylbenzamide

Process Optimization, Safety Protocols, and Critical Control Points Executive Summary 3-Bromo-2-fluoro-N,N-dimethylbenzamide is a high-value pharmacophore often utilized as a scaffold in the synthesis of MEK inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Process Optimization, Safety Protocols, and Critical Control Points

Executive Summary

3-Bromo-2-fluoro-N,N-dimethylbenzamide is a high-value pharmacophore often utilized as a scaffold in the synthesis of MEK inhibitors and other kinase-targeting therapeutics. Its structural complexity—specifically the ortho-fluoro substituent—presents a unique challenge during scale-up: the risk of nucleophilic aromatic substitution (


) competing with the desired acylation.

This Application Note provides a definitive guide to synthesizing this intermediate at scale. We reject the use of generic amide coupling protocols in favor of a regiochemically controlled Acid Chloride Method , optimized to suppress defluorination side reactions while maximizing throughput.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the efficient formation of the amide bond without disturbing the halogenated arene core.

Route Selection Logic
  • Route A (Direct Lithiation - Not Recommended for Scale): Lithiation of 1-bromo-2-fluorobenzene followed by trapping with dimethylcarbamoyl chloride often results in regioisomeric mixtures (3- vs 6-position) and requires cryogenic conditions (

    
    C) that are costly to scale.
    
  • Route B (Coupling Agents - Lab Scale Only): HATU/EDC methods are effective for gram-scale libraries but become cost-prohibitive and atom-inefficient (poor E-factor) at the kilogram scale.

  • Route C (Acid Chloride Activation - Selected Route): Activation of 3-bromo-2-fluorobenzoic acid with thionyl chloride (

    
    ) or oxalyl chloride, followed by reaction with dimethylamine. This is the most robust method for scale-up, provided thermal parameters are strictly controlled to prevent 
    
    
    
    .
Reaction Pathway & Impurity Profile

The following diagram illustrates the critical decision points and impurity risks.

SynthesisPathway SM 3-Bromo-2-fluorobenzoic Acid Int Acid Chloride Intermediate (Reactive Species) SM->Int Reflux (Cat. DMF) Act Activation Agent (SOCl2 or (COCl)2) Act->Int Product TARGET: 3-Bromo-2-fluoro- N,N-dimethylbenzamide Int->Product < 10°C, Non-polar solvent Impurity IMPURITY B: 3-Bromo-2-(dimethylamino)- N,N-dimethylbenzamide (SNAr Byproduct) Int->Impurity > 25°C, Excess DMA, Polar Solvent Amine Dimethylamine (DMA) (HCl salt or THF soln) Amine->Product

Figure 1: Synthesis workflow illustrating the Critical Process Parameter (Temperature) required to avoid the


 impurity.

Critical Safety & Hazard Assessment

Before proceeding, all personnel must review the SDS for 3-bromo-2-fluorobenzoic acid and Thionyl Chloride.

Hazard ClassSpecific RiskMitigation Strategy
Chemical Burns Thionyl chloride releases HCl and

on contact with moisture.
Use a caustic scrubber (NaOH) for off-gas. Perform all transfers in a fume hood.
Pressure Dimethylamine is a gas at STP. Using aqueous or THF solutions generates vapor pressure.Use Dimethylamine Hydrochloride (solid) + Base to control free amine release in situ.
Side Reaction Exotherm: The reaction of acid chloride with amine is highly exothermic.Strict temperature control (

C) during addition.
Toxicity Halogenated benzoates are skin/eye irritants.[1][2][3]Double-gloving (Nitrile) and face shields are mandatory.

Protocol A: Scalable Acid Chloride Method (The Workhorse)

This protocol is designed for a 100g to 1kg scale . It utilizes the in situ generation of the acid chloride followed by reaction with Dimethylamine Hydrochloride, avoiding the handling of gaseous amines.

Materials
  • Substrate: 3-Bromo-2-fluorobenzoic acid (1.0 equiv).

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv).
    
  • Catalyst: DMF (0.05 equiv) - Critical for acid chloride formation rate.

  • Amine Source: Dimethylamine Hydrochloride (1.2 equiv).

  • Base: Triethylamine (

    
    ) (2.5 equiv) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Methodology
Step 1: Activation (Acid Chloride Formation)
  • Charge a reactor with 3-bromo-2-fluorobenzoic acid and anhydrous DCM (5-10 volumes).

  • Add catalytic DMF (5 mol%).

  • Cool the mixture to 0–5°C.

  • Add Thionyl Chloride dropwise over 30 minutes. Note: Gas evolution (

    
    ) will occur.
    
  • Allow to warm to room temperature (20–25°C) and stir for 2–3 hours.

  • IPC (In-Process Control): Take an aliquot, quench with methanol, and analyze by HPLC/LC-MS. Disappearance of the Acid peak (observed as Methyl Ester) indicates completion.

  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure (keep bath 
    
    
    
    C). Re-dissolve the crude oil in fresh anhydrous DCM. Crucial: Removing excess
    
    
    prevents side reactions with the amine.
Step 2: Amidation (The Critical Step)
  • In a separate vessel, suspend Dimethylamine HCl (1.2 equiv) in DCM.

  • Cool to 0°C .

  • Add Triethylamine (2.5 equiv) slowly. The mixture will become a slurry.

  • Slow Addition: Add the solution of Acid Chloride (from Step 1) to the Amine/Base slurry dropwise.

    • Rate Control: Maintain internal temperature below 10°C .

    • Reasoning: Higher temperatures promote the

      
       displacement of the fluorine atom by the excess amine.
      
  • After addition, stir at 0–5°C for 1 hour, then allow to warm to 20°C for 1 hour.

Step 3: Work-up & Isolation[4]
  • Quench with water.[1][2]

  • Separate the organic layer.[5]

  • Wash organics sequentially with:

    • 1M HCl (to remove excess amine/base).

    • Sat.

      
       (to remove unreacted acid).
      
    • Brine.[5]

  • Dry over

    
    , filter, and concentrate.
    
  • Crystallization: The crude oil often solidifies. Recrystallize from Heptane/EtOAc (typically 9:1) if purity is <98%.

Protocol B: High-Throughput Method (Coupling Agents)

For medicinal chemistry libraries (<5g) where speed outweighs cost.

  • Dissolve 3-bromo-2-fluorobenzoic acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

  • Add Dimethylamine (2.0 M in THF, 1.2 equiv).

  • Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with

    
     solution (removes DMF), then standard acid/base wash.
    

Process Control & Troubleshooting

Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 254 nm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid Chloride.Ensure DCM is anhydrous. Minimize time between concentration of Acid Cl and addition to amine.
Impurity: Des-Fluoro (S_NAr) Reaction temperature too high during amidation.CRITICAL: Keep addition temperature

C. Switch solvent to Toluene (less polar solvents discourage

).
Impurity: Dimer Incomplete removal of

.
Ensure thorough vacuum strip of the Acid Chloride intermediate. Co-evaporate with Toluene once.

References

  • National Institutes of Health (NIH). (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine. PubMed Central. [Link]

  • European Patent Office. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives (EP 2213654 A1).

Sources

Method

Application Note: Synthesis of Biaryl Scaffolds from 3-Bromo-2-fluoro-N,N-dimethylbenzamide

Executive Summary The 3-aryl-2-fluoro-N,N-dimethylbenzamide motif is a privileged pharmacophore in modern medicinal chemistry, appearing frequently in negative allosteric modulators (NAMs) of metabotropic glutamate recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryl-2-fluoro-N,N-dimethylbenzamide motif is a privileged pharmacophore in modern medicinal chemistry, appearing frequently in negative allosteric modulators (NAMs) of metabotropic glutamate receptors (e.g., mGluR5) and kinase inhibitors. This application note details the robust preparation of these biaryl compounds starting from 3-bromo-2-fluoro-N,N-dimethylbenzamide .

While the 3-bromo-2-fluoro substitution pattern offers a clear handle for cross-coupling, the ortho-fluorine atom and the bulky N,N-dimethylamide group introduce specific steric and electronic challenges. This guide provides a validated protocol for Suzuki-Miyaura cross-coupling, optimized to suppress common side reactions like protodebromination and hydrolysis.

Reactivity Profile & Mechanistic Insight[1][2][3]

The Scaffold

The starting material, 3-bromo-2-fluoro-N,N-dimethylbenzamide , possesses three distinct reactive centers. Understanding their hierarchy is critical for chemoselectivity:

  • C3-Bromine (Primary Reactive Site): The C-Br bond is the weakest bond (approx. 66 kcal/mol) and is activated for oxidative addition by Palladium(0) catalysts. The presence of the electron-withdrawing fluorine at C2 and the amide at C1 inductively activates this position compared to a simple bromobenzene.

  • C2-Fluorine: While generally inert to Pd-catalysis, the C-F bond is ortho to the amide. In the presence of extremely strong nucleophiles (e.g., alkoxides, thiols) and high heat, SNAr displacement is possible, though rare under standard Suzuki conditions.

  • C1-Amide: The N,N-dimethylamide is robust. However, it exerts steric pressure on the C2-position, forcing the C2-fluorine and the C3-aryl group (post-coupling) into a twisted conformation relative to the benzamide plane. This "ortho-effect" must be accounted for when selecting ligands.

The Challenge: Steric Crowding

The proximity of the fluorine atom to the bromine creates a "steric pocket." Standard bulky phosphine ligands (like P(t-Bu)₃) may struggle to ligate the Pd center effectively during the transmetalation step if the incoming boronic acid is also sterically demanding. Therefore, this protocol utilizes bidentate ligands (dppf) or Buchwald biaryl phosphines (XPhos) to stabilize the catalytic cycle.

Experimental Protocol

Protocol A: General Suzuki-Miyaura Coupling (High Throughput)

Recommended for unhindered aryl boronic acids.

Reagents:

  • Substrate: 3-Bromo-2-fluoro-N,N-dimethylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the benzamide substrate (1.0 mmol, 246 mg), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert: Transfer the vial to a glovebox or purge with Nitrogen/Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Cap the vial tightly.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS or TLC (EtOAc/Hexanes).

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂). Typical eluent: 0-40% EtOAc in Hexanes.

Protocol B: "Difficult" Substrates (Sterically Hindered/Heteroaryl)

Recommended for heteroaryl boronic acids or ortho-substituted partners.

Reagents:

  • Catalyst System: XPhos Pd G2 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1 v/v)

  • Temperature: 60°C – 80°C

Rationale: The XPhos ligand is exceptionally electron-rich and bulky, facilitating oxidative addition into the crowded C3-Br bond while preventing catalyst deactivation. K₃PO₄ provides a stronger basic environment to accelerate transmetalation of boronic acids that are prone to protodeboronation (e.g., 2-pyridyl, 2-thienyl).

Visualization of Workflows

Reaction Pathway & Decision Logic

The following diagram illustrates the decision process for selecting the correct protocol based on the coupling partner.

SuzukiLogic Start Starting Material: 3-Bromo-2-fluoro-N,N-dimethylbenzamide CheckPartner Analyze Coupling Partner (Boronic Acid/Ester) Start->CheckPartner SimpleAryl Simple Aryl / Electron Rich (e.g., Phenyl, 4-OMe-Ph) CheckPartner->SimpleAryl Unhindered HeteroAryl Heteroaryl / Sterically Hindered (e.g., 2-Pyridyl, 2-Me-Ph) CheckPartner->HeteroAryl Hindered / N-containing ProtocolA PROTOCOL A Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Temp: 90°C SimpleAryl->ProtocolA ProtocolB PROTOCOL B Cat: XPhos Pd G2 Base: K3PO4 Solvent: THF/H2O Temp: 60-80°C HeteroAryl->ProtocolB Workup Workup & Purification (EtOAc extraction -> SiO2 Column) ProtocolA->Workup ProtocolB->Workup Product Target Biaryl Product Workup->Product

Figure 1: Decision matrix for selecting the optimal catalytic system based on substrate complexity.

Data Summary & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRecommended RangeImpact of Deviation
Temperature 80°C – 100°C<80°C: Incomplete conversion. >110°C: Risk of amide hydrolysis or defluorination.
Solvent Ratio 4:1 (Org:Aq)Low Water: Poor solubility of inorganic base; slow transmetalation. High Water: Substrate precipitation.
Base Choice Carbonate vs. PhosphateK₂CO₃: Mild, good for most aryls. K₃PO₄: Stronger, essential for heteroaryls but may hydrolyze esters.
Degassing EssentialOxygen Presence: Rapid catalyst death (Pd black formation); homocoupling of boronic acid.
Troubleshooting Guide
  • Issue: Low Conversion (Starting Material Remains)

    • Cause: Catalyst deactivation or poor oxidative addition.

    • Fix: Switch to XPhos Pd G2 or SPhos Pd G2 . Increase catalyst loading to 5 mol%. Ensure rigorous degassing.

  • Issue: Protodebromination (Product is 2-fluoro-N,N-dimethylbenzamide)

    • Cause: Hydride source present (often from solvent impurities) or reaction temperature too high with slow transmetalation.

    • Fix: Use anhydrous organic solvents (add water separately). Lower temperature to 70°C and extend time.

  • Issue: Homocoupling of Boronic Acid

    • Cause: Oxygen leak into the system.

    • Fix: Verify inert atmosphere (Argon balloon or glovebox). Add base last after degassing.

References

  • Suzuki-Miyaura Coupling General Protocols

    • BenchChem Application Notes. "Protocols for the Synthesis of Thioether-Containing Biaryls."[1] Link

    • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Link

  • Fluorine in Medicinal Chemistry

    • ResearchGate.[2] "Fluorine in Medicinal Chemistry: Strategies and Applications."[2] Link

  • Catalyst Selection for Hindered Substrates

    • Sigma-Aldrich.[3] "Buchwald Precatalysts for Cross-Coupling." Link

  • Specific Reactivity of 2-Fluoro-3-Bromo Scaffolds

    • Merck & Co. Process Research. "Facile Synthesis of 2-Bromo-3-fluorobenzonitrile."[4] (Analogous chemistry). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2-Fluoro-N,N-Dimethylbenzamide

[1] Executive Summary The purification of 3-bromo-2-fluoro-N,N-dimethylbenzamide presents a unique set of challenges driven by its structural features. Unlike simple benzamides, the N,N-dimethyl substitution often lowers...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The purification of 3-bromo-2-fluoro-N,N-dimethylbenzamide presents a unique set of challenges driven by its structural features. Unlike simple benzamides, the N,N-dimethyl substitution often lowers the melting point, leading to "oiling out" phenomena, while the ortho-fluorine atom introduces a risk of Nucleophilic Aromatic Substitution (SnAr) under harsh basic conditions.[1]

This guide moves beyond generic protocols, offering a chemically grounded troubleshooting system designed to maximize purity (>98%) while preserving yield.

Module 1: The "Triage" – Reaction Work-Up

Objective: Isolate the crude amide from the reaction matrix (typically EDC/HOBt or Acid Chloride routes) before attempting fine purification.

The Standard Operating Procedure (SOP)

Most purity issues stem from a lazy work-up. Do not skip the acidic wash.

StepReagentPurposeMechanism
1 1M HCl (Cold) Remove aminesProtonates unreacted dimethylamine, EDC, or DMAP, forcing them into the aqueous layer.[1]
2 Water Bulk removalRemoves bulk salts and water-soluble polar impurities.
3 Sat.[1] NaHCO₃ Remove AcidDeprotonates unreacted 3-bromo-2-fluorobenzoic acid (pKa ~2.5), moving it to the aqueous layer as a benzoate salt.[1]
4 Brine DryingIncreases ionic strength to pull water out of the organic layer.
Critical Control Point: The 2-Fluoro Risk

WARNING: Avoid using strong bases (NaOH, KOH) or heating during the basic wash.

  • Reasoning: The amide group is electron-withdrawing. Combined with the inductive effect of the bromine, the ortho-fluorine is susceptible to SnAr displacement by hydroxide ions, converting your product into a phenol impurity (3-bromo-2-hydroxy-N,N-dimethylbenzamide).[1]

  • Corrective Action: Stick to saturated Sodium Bicarbonate (NaHCO₃) or mild phosphate buffers (pH 8).

Visual Workflow: Extraction Logic

WorkupLogic Start Crude Reaction Mixture (DCM or EtOAc) AcidWash Wash 1: 1M HCl (Cold) Start->AcidWash BaseWash Wash 2: Sat. NaHCO3 AcidWash->BaseWash Organic Layer WasteAcid Aqueous Waste: Removes Dimethylamine, EDC, DMAP AcidWash->WasteAcid Aq Layer BrineWash Wash 3: Brine BaseWash->BrineWash Organic Layer WasteBase Aqueous Waste: Removes Unreacted Benzoic Acid BaseWash->WasteBase Aq Layer Dry Dry (Na2SO4) & Concentrate BrineWash->Dry

Figure 1: Optimized extraction workflow to remove amphoteric impurities without triggering SnAr side reactions.

Module 2: Chromatographic Purification

If the work-up yields a purity <95%, Flash Column Chromatography is the gold standard.

Stationary Phase & Solvent System
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[2]

  • TLC Visualization: UV (254 nm). The aromatic ring is highly UV active.

The "Shoulder" Problem

Symptom: You see a spot running immediately below your product. Diagnosis: This is likely the hydrolysis byproduct (Carboxylic Acid) or a regioisomer from the starting material synthesis. Solution:

  • Acidify the Silica: Pre-wash the column with 1% Acetic Acid in Hexanes. This prevents the "streaking" of any residual acidic impurities, keeping them pinned to the baseline while your neutral amide elutes.

  • Gradient Optimization:

Gradient (% EtOAc in Hexane)Elution Event
0% → 10% Elution of non-polar impurities (e.g., bromofluorobenzene residues).[1]
15% → 30% Target Window: 3-bromo-2-fluoro-N,N-dimethylbenzamide typically elutes here.[1]
50% → 100% Elution of polar byproducts (ureas, N-oxides).[1]

Module 3: Crystallization & Solidification

The Issue: N,N-dimethylbenzamides are notorious for "oiling out" (forming a second liquid phase) rather than crystallizing, due to the disruption of hydrogen bonding networks by the methyl groups.

Protocol: Induced Crystallization

If your product is a viscous yellow oil:

  • Solvent Choice: Dissolve the oil in a minimum amount of hot Diisopropyl Ether (IPE) or Hexane/EtOAc (9:1) .

  • Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • The "Freezer Trick": Place the flask in a -20°C freezer overnight.

  • Trituration: If it remains an oil, add cold Pentane and sonicate vigorously. This often forces the amorphous oil into a white solid.

Crystallization Decision Matrix

Crystallization Start Crude Product State IsSolid Solid? Start->IsSolid Recryst Recrystallize: EtOH/Water (Hot) IsSolid->Recryst Yes IsOil Viscous Oil? IsSolid->IsOil No Triturate Triturate: Cold Pentane/Hexane + Sonication IsOil->Triturate Step 1 Seed Dissolve in Et2O, Cool to -20°C, Scratch Glass Triturate->Seed If still oil

Figure 2: Logic flow for handling the physical state of the purified amide.[1]

Module 4: Troubleshooting & FAQs

Q1: My NMR shows two sets of peaks for the methyl groups. Is it impure?

Answer: Likely NO .

  • Explanation: N,N-dimethylamides exhibit restricted rotation around the C-N amide bond due to its partial double-bond character.[1] This creates cis and trans rotamers relative to the aromatic ring (and the bulky bromine/fluorine atoms).

  • Verification: Run the NMR at an elevated temperature (e.g., 50°C or 60°C). The peaks should coalesce into a single sharp singlet as the rotation becomes fast on the NMR timescale.

Q2: I have low yield. Where did my product go?

Answer: Check your aqueous layers.

  • Scenario: If you used a large excess of dimethylamine, it can act as a cosolvent, increasing the water solubility of your amide.

  • Fix: Back-extract the aqueous waste streams with DCM (3x).

Q3: Can I use NaOH to remove the starting acid?

Answer: Avoid if possible.

  • As noted in Module 1, the 2-fluoro position is activated.[1] Exposure to 1M NaOH, especially with heat, can lead to hydrolysis of the fluorine (SnAr), replacing it with a hydroxyl group. Always use NaHCO₃ or Na₂CO₃.

References

  • Amide Bond Formation & Workup

    • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[1] (General reference for coupling reagents and byproduct removal).

  • Rotamers in Amides

    • Stewart, W. E., & Siddall, T. H. (1970).[1] Nuclear magnetic resonance studies of amides. Chemical Reviews, 70(5), 517-551.[1]

  • Nucleophilic Aromatic Substitution (SnAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the reaction of 2,4-dinitrochlorobenzene with some nucleophilic reagents. Chemical Reviews, 49(2), 273-412.[1] (Foundational text on activation of halogens by electron-withdrawing groups).[1]

  • Purification of Laboratory Chemicals

    • Armarego, W. L., & Chai, C. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for solvent and reagent purification protocols).

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 3-bromo-2-fluoro-N,N-dimethylbenzamide Coupling Reactions

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 3-bromo-2-fluoro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 3-bromo-2-fluoro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient coupling outcomes. The substrate presents a unique set of challenges due to the steric hindrance from the ortho-fluoro and N,N-dimethylamide groups, as well as the electronic effects of the fluorine substituent. This resource will equip you with the knowledge to rationally select and optimize your catalyst system.

I. Understanding the Substrate: 3-bromo-2-fluoro-N,N-dimethylbenzamide

The structure of 3-bromo-2-fluoro-N,N-dimethylbenzamide dictates the key challenges in its cross-coupling reactions. The ortho-fluoro substituent and the N,N-dimethylamide group create a sterically congested environment around the reactive C-Br bond. This steric hindrance can impede the oxidative addition step in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Furthermore, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of 3-bromo-2-fluoro-N,N-dimethylbenzamide showing low to no conversion?

A1: Low conversion is a common issue with this sterically hindered and electron-deficient substrate. Several factors could be at play:

  • Inadequate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective. You will likely need a more specialized system. Bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step and promote reductive elimination.[1][2][3] Consider ligands from the Buchwald biarylphosphine family, such as SPhos, XPhos, or RuPhos.[4]

  • Suboptimal Base: The choice of base is critical. For Suzuki-Miyaura couplings, a moderately weak base like K₂CO₃ or K₃PO₄ is often a good starting point to avoid ester hydrolysis if other sensitive functional groups are present.[5] However, for challenging substrates, a stronger base might be necessary.

  • Poor Reagent Quality: Boronic acids can degrade over time through protodeboronation, especially if they are not stored properly.[6] It is advisable to use fresh or recently purified boronic acid.

  • Insufficient Degassing: Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation.[6] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

Q2: I am observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[6] Here's how to minimize it:

  • Rigorous Degassing: As mentioned above, meticulous degassing of your reaction is the most critical step to prevent oxygen-mediated homocoupling.[6]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, a process that can sometimes promote homocoupling.[6]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling side reaction.

Q3: For a Buchwald-Hartwig amination with 3-bromo-2-fluoro-N,N-dimethylbenzamide, which catalyst system should I start with?

A3: The Buchwald-Hartwig amination of this substrate will also require a robust catalyst system due to steric hindrance.[7][8] A good starting point would be a combination of a palladium precatalyst, such as Pd₂(dba)₃ or a G3-generation Buchwald precatalyst, with a bulky, electron-rich biarylphosphine ligand.[9]

  • Ligand Choice: For primary amines, BrettPhos has shown broad utility.[9] For secondary amines, RuPhos is often a reliable choice.[9][10]

  • Base Selection: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][9] LHMDS can sometimes offer better functional group tolerance.[9]

Q4: Can I use a nickel catalyst for the coupling of 3-bromo-2-fluoro-N,N-dimethylbenzamide as a more cost-effective alternative to palladium?

A4: Yes, nickel catalysts are increasingly being explored for cross-coupling reactions and can be a viable, more economical alternative to palladium.[4] Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) or phosphine ligands, have proven effective in activating C-Br bonds, even in challenging substrates. Iron-based catalysts are also emerging for certain cross-coupling reactions.[11] However, reaction conditions will likely need to be re-optimized specifically for the nickel or iron catalyst system.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of 3-bromo-2-fluoro-N,N-dimethylbenzamide.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation Inactive catalyst- Use a fresh source of palladium precatalyst and ligand. - Ensure ligands are stored under an inert atmosphere to prevent oxidation.[6] - Consider using a pre-formed, air-stable palladium precatalyst.[3]
Inappropriate ligand choice- For this sterically hindered substrate, screen bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][4]
Incorrect base- The choice of base is critical. Screen a range of bases from weaker (e.g., K₂CO₃, Cs₂CO₃) to stronger (e.g., K₃PO₄, NaOtBu) options.[4]
Low reaction temperature- For challenging couplings, higher temperatures may be required to overcome the activation energy barrier. Try increasing the temperature in increments of 10-20 °C.
Catalyst Decomposition (black precipitate) Presence of oxygen- Improve your degassing procedure (e.g., use freeze-pump-thaw cycles).[6]
Inadequate ligand to palladium ratio- An insufficient amount of ligand can lead to palladium black formation. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated systems).[6]
Protodeboronation (loss of boronic acid) Presence of water or protic solvents- While some water is often necessary for Suzuki couplings, excessive amounts can lead to protodeboronation. Ensure anhydrous solvents are used where appropriate and control the amount of water added.
Boronic acid instability- Use fresh boronic acid. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[6]
Hydrodehalogenation (replacement of Br with H) β-hydride elimination from coupling partner- This is more common with alkyl coupling partners that have β-hydrogens.[12][13] Using bulky ligands can sometimes suppress this side reaction.
Reaction with trace water/protons- Ensure anhydrous conditions and use a non-protic solvent if this is a persistent issue.

IV. Experimental Protocols & Workflows

A. Catalyst Screening Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different catalyst systems for the Suzuki-Miyaura coupling of 3-bromo-2-fluoro-N,N-dimethylbenzamide with a generic arylboronic acid.

Reagents and Equipment:

  • 3-bromo-2-fluoro-N,N-dimethylbenzamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos; 4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄; 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 10:1, toluene/water 10:1)

  • Reaction vials, stir bars, and an inert atmosphere glovebox or Schlenk line

  • Analytical tools (TLC, LC-MS, GC-MS) for reaction monitoring

Procedure:

  • In a glovebox, to a reaction vial equipped with a stir bar, add 3-bromo-2-fluoro-N,N-dimethylbenzamide (1.0 eq), arylboronic acid (1.2 eq), and the chosen base (2.0 eq).

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Add the appropriate volume of the catalyst stock solution to the reaction vial.

  • Add the remaining solvent to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vial and heat the reaction at a set temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress at regular intervals (e.g., 2, 6, 12, 24 hours) by taking aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Compare the conversion and yield across the different catalyst systems to identify the optimal conditions.

B. Visualization of the Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the coupling of 3-bromo-2-fluoro-N,N-dimethylbenzamide.

Catalyst_Selection_Workflow cluster_start Initial Assessment cluster_screening Catalyst System Screening cluster_optimization Optimization & Troubleshooting Start Define Coupling Partners: 3-bromo-2-fluoro-N,N-dimethylbenzamide + Nucleophile (e.g., Boronic Acid, Amine) Assess Assess Substrate Challenges: - Steric Hindrance (o-F, o-amide) - Electronic Effects (F) Start->Assess Ligand Select Bulky, Electron-Rich Ligands: - SPhos - XPhos - RuPhos - BrettPhos Assess->Ligand Precatalyst Choose Palladium Source: - Pd(OAc)2 / Pd2(dba)3 - Buchwald Precatalysts (G3/G4) Ligand->Precatalyst Base Screen Bases: - Suzuki: K2CO3, K3PO4 - Buchwald-Hartwig: NaOtBu, LHMDS Precatalyst->Base Solvent Select Solvent: - Dioxane/H2O - Toluene - THF Base->Solvent Run Run Screening Experiments Solvent->Run Analyze Analyze Results: - Conversion - Yield - Side Products Run->Analyze Troubleshoot Troubleshoot Issues: - No Reaction -> Increase Temp/Change Ligand - Side Reactions -> Adjust Base/Solvent Analyze->Troubleshoot < 50% Yield Optimized Optimized Conditions Analyze->Optimized > 80% Yield Troubleshoot->Run Re-screen

Caption: A workflow for catalyst selection and optimization.

V. Concluding Remarks

The successful cross-coupling of 3-bromo-2-fluoro-N,N-dimethylbenzamide is highly achievable with a rational and systematic approach to catalyst selection and reaction optimization. The steric and electronic challenges posed by this substrate necessitate the use of modern, sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. By understanding the underlying principles of the coupling reaction and diligently troubleshooting any issues that arise, researchers can efficiently synthesize the desired products. This guide serves as a starting point, and further refinement of the reaction conditions based on the specific coupling partner is always encouraged.

VI. References

  • Gellrich, U. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.

  • Ikawa, T., & Akai, S. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.

  • Organic Chemistry at the University of Michigan. (n.d.). Cross-Coupling Chemistry. University of Michigan.

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.

  • Sigma-Aldrich. (n.d.). Suzuki-miyaura coupling catalyst. Sigma-Aldrich.

  • Fu, G. C. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride. Benchchem.

  • Hartwig, J. F., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC.

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

  • Nakamura, M., et al. (2015). Iron Fluoride/N-Heterocyclic Carbene Catalyzed Cross Coupling between Deactivated Aryl Chlorides and Alkyl Grignard Reagents with or without β-Hydrogens. Organic Chemistry Portal.

Sources

Troubleshooting

🔬 Technical Support Center: Synthesis of 3-Bromo-2-Fluoro-N,N-Dimethylbenzamide

This guide functions as a specialized technical support portal for the synthesis of 3-bromo-2-fluoro-N,N-dimethylbenzamide . It is designed for researchers requiring high-purity outcomes and scalability.

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support portal for the synthesis of 3-bromo-2-fluoro-N,N-dimethylbenzamide . It is designed for researchers requiring high-purity outcomes and scalability.

Current Status: Operational | Tier: Advanced Synthesis Support Ticket Focus: Minimizing Byproducts & Process Optimization[1]

📊 Executive Summary & Strategy Dashboard

Before initiating your workflow, select the protocol that matches your starting material availability and purity requirements.

ParameterProtocol A: The "Clean" Route (Recommended) Protocol B: The "Classic" Route Protocol C: The "Construct" Route
Methodology T3P® (Propylphosphonic Anhydride) CouplingAcid Chloride Activation (SOCl₂)Directed Ortho Metalation (DoM)
Starting Material 3-Bromo-2-fluorobenzoic acid3-Bromo-2-fluorobenzoic acid2-Fluoro-N,N-dimethylbenzamide
Primary Byproducts Water-soluble phosphates (Easy removal)Hydrolyzed acid, anhydride dimersRegioisomers (6-bromo), di-bromo species
Purification Load Low (Extraction only)Medium (Recrystallization/Column)High (Column Chromatography required)
Scalability High (Kg scale ready)HighLow/Medium (Cryogenic limits)

🛠️ Protocol A: T3P® Coupling (Gold Standard)

Objective: Maximize yield while eliminating difficult-to-remove urea byproducts common with EDC/DCC.[1]

The Logic

T3P (Propanephosphonic acid anhydride) is superior for this synthesis because its byproducts are non-toxic and water-soluble .[2] Unlike EDC, which leaves urea derivatives that require chromatography, T3P byproducts wash away during the aqueous workup, leaving the lipophilic amide product in the organic phase [1, 2].

Step-by-Step Workflow
  • Charge: To a reactor, add 3-bromo-2-fluorobenzoic acid (1.0 equiv) and EtOAc (or Me-THF).

  • Base: Add DIPEA (3.0 equiv) or N-methylmorpholine. Note: Ensure base is >2.5 equiv to neutralize the HCl salt of dimethylamine and the T3P acidic byproduct.

  • Amine: Add Dimethylamine hydrochloride (1.2 equiv).

  • Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

    • Why? Exotherm control prevents thermal decomposition of the activated species.[3]

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup (The Critical Step):

    • Wash organic layer with Water (removes T3P salts).[4]

    • Wash with 10% Na₂CO₃ (removes unreacted acid).

    • Wash with 1M HCl (removes unreacted amine/DIPEA).

    • Dry (MgSO₄) and concentrate.

📉 Visualizing the T3P Advantage

T3P_Workflow cluster_inputs Reagents cluster_products Crude Mixture Acid 3-Br-2-F-Benzoic Acid Reaction Coupling Reaction (EtOAc, DIPEA) Acid->Reaction Amine Dimethylamine HCl Amine->Reaction T3P T3P (Reagent) T3P->Reaction Product Target Amide (Lipophilic) Reaction->Product Byprod T3P-Acid Byproduct (Water Soluble) Reaction->Byprod Extraction Aqueous Wash (Partitioning) Product->Extraction Byprod->Extraction Final Pure Product (Organic Layer) Extraction->Final Organic Phase Waste Aqueous Waste (Contains Byproducts) Extraction->Waste Aqueous Phase

Caption: The T3P workflow ensures all phosphorous byproducts partition into the aqueous waste stream, simplifying purification.[1]

⚠️ Protocol C: Directed Ortho Metalation (Advanced)

Objective: Synthesize the core from 2-fluoro-N,N-dimethylbenzamide if the brominated acid is unavailable.[1] Risk Level: High (Regioselectivity issues).

The Logic

This route relies on Directed Ortho Metalation (DoM) .[5][6] You have two directing groups: the Fluorine (Inductive effect, directs to C3) and the Amide (Coordination effect, directs to C6).

  • The Conflict: C3 is crowded but electronically favored (ortho to F). C6 is sterically accessible and coordinated by the amide.

  • The Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. LiTMP is a bulky, non-nucleophilic base that prefers the thermodynamically acidic proton ortho to Fluorine (C3) rather than the kinetically coordinated position (C6) [3, 4].[1]

Troubleshooting the DoM Route

Q: I am seeing a spot with the same mass as the product but different retention time.

  • Diagnosis: You likely formed the 6-bromo regioisomer .

  • Fix: Switch from n-BuLi to LiTMP. n-BuLi relies on coordination to the amide oxygen (directing to C6). LiTMP is too bulky to coordinate effectively and is driven by the acidity of the proton next to the Fluorine (C3).

Q: I have di-brominated impurities.

  • Diagnosis: "Base creep." The temperature rose during lithiation, or stoichiometry was imprecise, leading to proton scrambling.

  • Fix: Ensure internal temperature stays below -70°C during base addition. Use exactly 1.05 equiv of base.

📉 Visualizing Regioselectivity

DoM_Selectivity cluster_pathways Lithiation Pathways Start 2-Fluoro-N,N-dimethylbenzamide PathA Path A: n-BuLi (Coordination Control) Start->PathA Strong Coordination PathB Path B: LiTMP (Acidity/Steric Control) Start->PathB Steric Bulk C6_Li 6-Lithio Species (Ortho to Amide) PathA->C6_Li C3_Li 3-Lithio Species (Ortho to Fluorine) PathB->C3_Li Product_Wrong 6-Bromo Isomer (Impurity) C6_Li->Product_Wrong + Electrophile (Br2) Product_Right 3-Bromo Isomer (Target) C3_Li->Product_Right + Electrophile (Br2)

Caption: Choice of base dictates regioselectivity. Bulky bases (LiTMP) favor the desired C3 position ortho to Fluorine.

❓ FAQ & Troubleshooting (The "Help Desk")

Issue 1: "My reaction mixture turned purple/black during Acid Chloride activation."
  • Cause: Decomposition of the DMF catalyst or polymerization of the benzoyl chloride due to excessive heat.

  • Solution: When using Oxalyl Chloride or Thionyl Chloride, add only a catalytic drop of DMF. Keep the temperature at 0°C during addition. If the intermediate turns black, the yield will suffer.

  • Prevention: Switch to Protocol A (T3P) to avoid harsh acid chloride generation entirely.

Issue 2: "I have a persistent impurity at +14 mass units."
  • Cause: Methyl ester formation. If you used Methanol to quench or dissolve the amine, the activated acid reacted with the alcohol instead of the amine.

  • Solution: Never use alcoholic solvents during the coupling step. Use THF, EtOAc, or DCM.

Issue 3: "The product is oiling out and won't crystallize."
  • Cause: N,N-dimethylbenzamides are often low-melting solids or oils due to the lack of hydrogen bond donors.[1]

  • Solution:

    • Perform a high-vacuum dry down to remove trapped solvent.

    • Triturate with cold Pentane or Hexanes.

    • If it remains an oil, it is likely pure enough for the next step; verify by NMR.

📚 References

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[7] Organic Process Research & Development.

  • Patterson, J. (2021). Troubleshooting T3P Couplings on Scale. StackExchange Chemistry / Process Chemistry Notes.

  • Snieckus, V. (1990).[8] Directed Ortho Metalation.[5][6][8][9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies. Chemical Reviews.[8]

  • Schlosser, M. (2005). The "Optional Site Selectivity" of Deprotonation: A Tool for the Synthesis of Fluorinated Aromatic Compounds. European Journal of Organic Chemistry.

Sources

Optimization

thermal stability and degradation of 3-bromo-2-fluoro-N,N-dimethylbenzamide

Welcome to the Technical Support Center for 3-bromo-2-fluoro-N,N-dimethylbenzamide . This guide is structured to function as an interactive troubleshooting hub.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-bromo-2-fluoro-N,N-dimethylbenzamide .

This guide is structured to function as an interactive troubleshooting hub. It moves beyond basic safety data to address the specific stability challenges encountered during synthesis, storage, and analysis.

🛠️ Module 1: Thermal Profile & Handling Specifications

User Query: "What are the safe operating temperature limits before I see decomposition?"

Technical Response:

3-bromo-2-fluoro-N,N-dimethylbenzamide is a robust tertiary amide. However, the presence of the ortho-fluorine atom creates specific electronic vulnerabilities that differ from standard benzamides.

PropertySpecification / LimitTechnical Insight
Melting Point 48–52 °C (Typical)Low melting point solid. Caution: It may liquefy during shipping in summer months. Verify physical state upon receipt.
Thermal Stability Stable up to ~220 °C Amide bonds are thermally robust. Decomposition (pyrolysis) generally begins >250 °C, releasing NOₓ, CO, HF, and HBr.
Flash Point >110 °C Non-flammable under standard lab conditions but combustible.
Storage 2–8 °C (Recommended) While stable at RT, cold storage prevents slow hydrolysis caused by trace atmospheric moisture over long periods.

Critical Handling Note: Do not heat above 100 °C in the presence of strong bases (e.g., NaOH, NaH) or strong Lewis acids (


, 

). The ortho-fluorine activates the ring, making the molecule susceptible to side reactions (see Module 2).

📉 Module 2: Degradation Pathways & Troubleshooting

User Query: "I see extra peaks in my LC-MS. Is it degrading?"

Primary Degradation Mechanism: Hydrolysis

The most common degradation pathway is the hydrolysis of the amide bond to form 3-bromo-2-fluorobenzoic acid .

  • Cause: Exposure to acidic/basic aqueous solutions, especially at elevated temperatures.

  • Mechanism: The ortho-fluorine is electron-withdrawing (inductive effect,

    
    ), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water/hydroxide compared to non-fluorinated benzamides.
    
Secondary Pathway: Nucleophilic Aromatic Substitution (

)
  • Cause: Harsh basic conditions (e.g., heating with alkoxides or amines).

  • Mechanism: The fluoride atom is a good leaving group when activated by the ortho-carbonyl. A strong nucleophile can displace the fluorine, creating an impurity where the F is replaced (e.g., by -OH or -OMe).

Visualizing the Degradation Logic

DegradationPathways Parent 3-bromo-2-fluoro- N,N-dimethylbenzamide (MW: ~246.1) Hydrolysis Hydrolysis (Acid/Base + Heat) Parent->Hydrolysis Primary Pathway SNAr SNAr Side Reaction (Strong Nucleophiles) Parent->SNAr Minor Pathway (pH > 12, Heat) AcidProduct Degradant A: 3-bromo-2-fluorobenzoic acid (MW: ~219.0) Hydrolysis->AcidProduct Major Peak AmineProduct Dimethylamine (Volatile) Hydrolysis->AmineProduct SubProduct Degradant B: Displacement of F (e.g., 3-bromo-2-hydroxy...) SNAr->SubProduct Rare Impurity

Figure 1: Primary and secondary degradation pathways. Degradant A is the most common impurity found in storage.

🧪 Module 3: Diagnostic Troubleshooting (FAQ)

Q1: My sample has turned yellow. Is it compromised?

  • Diagnosis: Likely Photo-degradation .

  • Explanation: Aryl bromides are sensitive to UV light. Homolytic cleavage of the C-Br bond can generate radical species, leading to polymerization or formation of bi-aryl impurities (yellow/orange color).

  • Action:

    • Check LC-MS for des-bromo impurities (Mass = Parent - 79/81 Da).

    • If purity is >98%, the color is likely a trace surface impurity. Recrystallize from Ethanol/Hexane if necessary.

    • Prevention: Store in amber vials.

Q2: In HPLC, a new peak appears before the main peak.

  • Diagnosis: Hydrolysis (Benzoic Acid formation) .

  • Logic: The carboxylic acid derivative (3-bromo-2-fluorobenzoic acid) is more polar than the N,N-dimethyl amide parent, resulting in a shorter retention time on Reverse Phase (C18) columns.

  • Verification: Check the UV spectrum of the new peak. It should remain similar to the parent but shift slightly due to the change from Amide

    
     Acid.
    

Q3: I cannot dissolve the solid in water.

  • Diagnosis: Normal Behavior .

  • Explanation: This compound is lipophilic. It is practically insoluble in water.

  • Action: Dissolve in DMSO, Methanol, or Acetonitrile. For aqueous reactions, use a co-solvent system (e.g., 1:1 Water/THF).

🔬 Module 4: Stress Testing Protocols (ICH Q1A Adaptation)

To validate the stability of your specific batch, perform this rapid "Forced Degradation" protocol. This is essential for method development in drug discovery.

Protocol: Rapid Stress Test
Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1N HCl. Heat at 60 °C for 4 hours.Minimal degradation. Amides are acid-resistant. <5% degradation expected.
Base Hydrolysis Dissolve in 0.1N NaOH. Heat at 60 °C for 2 hours.Moderate degradation. Expect formation of 3-bromo-2-fluorobenzoic acid. Watch for Fluorine displacement.
Oxidation Treat with 3%

at RT for 24 hours.
Stable. The amide nitrogen is not easily oxidized; the ring is deactivated by halogens.
Thermal Heat neat solid to 105 °C for 24 hours.Stable. No significant change should occur.[1]
Analytical Method (HPLC Setup)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 220 nm (Amide bond).

📚 References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12756857 (Benzamide Stability Data). [Link]

Sources

Troubleshooting

Technical Support Center: Purifying 3-bromo-2-fluoro-N,N-dimethylbenzamide by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 3-bromo-2-fluoro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 3-bromo-2-fluoro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during the purification of this and structurally similar aromatic amides. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-bromo-2-fluoro-N,N-dimethylbenzamide that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step to developing a successful purification strategy. 3-bromo-2-fluoro-N,N-dimethylbenzamide has several key features that dictate its polarity and potential interactions with the stationary phase:

  • Aromatic Ring: The benzene ring provides a non-polar, hydrophobic core.

  • Halogen Substituents (Br and F): The bromine and fluorine atoms are electron-withdrawing and increase the molecule's polarity compared to an unsubstituted benzamide.

  • Amide Group (-CON(CH₃)₂): The tertiary amide is a polar functional group capable of acting as a hydrogen bond acceptor. This is a significant contributor to the molecule's overall polarity.

Based on these features, 3-bromo-2-fluoro-N,N-dimethylbenzamide is expected to be a moderately polar compound. Its purification will likely require a mobile phase with a polar component to achieve elution from a normal-phase silica column.

Q2: What is a good starting point for selecting a mobile phase for the purification of 3-bromo-2-fluoro-N,N-dimethylbenzamide on a silica gel column?

A2: For moderately polar compounds like 3-bromo-2-fluoro-N,N-dimethylbenzamide, a common and effective starting point for the mobile phase is a mixture of a non-polar solvent and a more polar solvent. A typical initial system would be a combination of ethyl acetate (EtOAc) and a hydrocarbon solvent like hexane or petroleum ether.

A systematic approach to determining the optimal solvent ratio is to first perform Thin Layer Chromatography (TLC). Spot your crude reaction mixture on a TLC plate and test various solvent systems. Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound. This Rf value in TLC often translates to good separation on a flash column.

Recommended Starting Solvent Systems for TLC Analysis:

Non-Polar SolventPolar SolventStarting Ratio (v/v)
Hexane or Petroleum EtherEthyl Acetate9:1, 4:1, 2:1
Dichloromethane (DCM)Methanol (MeOH)99:1, 95:5
TolueneEthyl Acetate9:1, 4:1

For aromatic compounds, incorporating a solvent like toluene can sometimes improve separation compared to purely aliphatic/ester mobile phases[1].

Troubleshooting Guide

Problem 1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

Explanation: This indicates that your compound is very polar and interacts strongly with the acidic silica gel stationary phase. Ethyl acetate alone may not be polar enough to elute it.

Solutions:

  • Increase Mobile Phase Polarity: A more polar solvent system is needed. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH)[1]. Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it.

  • Use a Modified Mobile Phase: For particularly stubborn polar compounds, adding a small amount of a polar modifier can be effective. A stock solution of 10% ammonium hydroxide in methanol can be added to the mobile phase (1-10%) to help elute very polar compounds, especially those with basic functional groups[2].

  • Consider Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography might be a more suitable technique. In this method, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3]

Problem 2: My compound co-elutes with an impurity.

Explanation: This means the chosen solvent system does not provide adequate resolution between your product and the impurity. The polarity difference between the two compounds is not being sufficiently exploited by the current mobile phase.

Solutions:

  • Optimize the Solvent System:

    • Fine-tune the ratio: If you have partial separation, try small adjustments to the solvent ratio.

    • Change solvent selectivity: Switch one of the mobile phase components to a solvent with different properties. For example, if you are using hexane/ethyl acetate, try substituting dichloromethane for hexane or toluene for hexane[1]. Different solvents interact with your compounds in unique ways, which can alter the separation.

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed.[3] Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your compound, leaving more polar impurities behind. A typical gradient for a moderately polar compound might be from 10% to 50% ethyl acetate in hexane.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Prepare your sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Use a capillary tube to spot the sample onto the baseline of a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen mobile phase.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). If your compounds are not UV-active, use a staining agent like potassium permanganate.

  • Calculate Rf values: The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Optimize: Adjust the mobile phase composition until your desired compound has an Rf of 0.2-0.4 and is well-separated from impurities.

Visualizations

Workflow for Method Development

MethodDevelopment cluster_TLC TLC Optimization cluster_Column Column Chromatography TLC_Start Start with Hexane:EtOAc (4:1) TLC_Check Check Rf of Target Compound TLC_Start->TLC_Check TLC_HighRf Decrease Polarity (e.g., Hexane:EtOAc 9:1) TLC_Check->TLC_HighRf Rf > 0.5 TLC_LowRf Increase Polarity (e.g., Hexane:EtOAc 1:1) TLC_Check->TLC_LowRf Rf < 0.2 TLC_GoodRf Rf ≈ 0.2-0.4 Proceed to Column TLC_Check->TLC_GoodRf 0.2 ≤ Rf ≤ 0.4 TLC_HighRf->TLC_Check TLC_LowRf->TLC_Check TLC_NoMove Switch to More Polar System (e.g., DCM:MeOH) TLC_LowRf->TLC_NoMove Still too low TLC_NoMove->TLC_Check Column_Setup Pack Column & Equilibrate TLC_GoodRf->Column_Setup Column_Load Load Sample Column_Setup->Column_Load Column_Elute Elute with Optimized Solvent Column_Load->Column_Elute Column_Collect Collect Fractions Column_Elute->Column_Collect Column_Analyze Analyze Fractions (TLC or LC-MS) Column_Collect->Column_Analyze

Caption: Workflow for chromatographic method development.

Troubleshooting Logic for Poor Separation

Troubleshooting Start Poor Separation (Co-elution) Check_Stability Is compound stable on silica? (2D TLC) Start->Check_Stability Change_Stationary Use Alumina or Reversed-Phase Silica Check_Stability->Change_Stationary No (Degradation) Modify_Mobile Change Solvent System (e.g., Toluene/EtOAc) Check_Stability->Modify_Mobile Yes (Stable) Success Good Separation Change_Stationary->Success Gradient Implement Gradient Elution Modify_Mobile->Gradient Optimize_Gradient Optimize Gradient Slope Gradient->Optimize_Gradient Optimize_Gradient->Success

Caption: Decision tree for troubleshooting poor separation.

Advanced Troubleshooting

Problem 3: My compound is unstable on silica gel.

Explanation: Some compounds can degrade on the acidic surface of silica gel. This can lead to streaking on the TLC plate, low recovery from the column, or the appearance of new impurity spots in the collected fractions.

Solutions:

  • Test for Stability: Perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot is on the diagonal, it is stable. If new spots appear off the diagonal, it is degrading[2].

  • Deactivate the Silica: You can reduce the acidity of the silica gel by treating it with a base. For example, a slurry of silica gel can be made in a solvent containing a small amount of triethylamine (e.g., 1-2%), and then the solvent is evaporated before packing the column.

  • Use an Alternative Stationary Phase: If your compound is acid-sensitive, consider using a more neutral or basic stationary phase like alumina. For very sensitive compounds, florisil is another option[2].

Problem 4: My purified fractions are not pure, and I see my starting material in the product fractions.

Explanation: This can happen for several reasons: overloading the column, running the column too quickly, or in some cases, the reaction may be reversible on the silica gel.

Solutions:

  • Column Loading: Ensure you are not overloading the column. A general rule of thumb is to use a ratio of at least 30:1 (silica:crude sample) by weight for good separation.

  • Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, leading to improved resolution.

  • Alternative Purification: If chromatography consistently gives poor results or low yields, consider recrystallization. Amides, being often crystalline solids, can sometimes be effectively purified by this method.[4] Solvents like ethanol, acetone, or acetonitrile can be good choices for recrystallization.[4]

This guide provides a comprehensive starting point for the purification of 3-bromo-2-fluoro-N,N-dimethylbenzamide. Remember that every compound and crude mixture is unique, and some level of empirical optimization is always necessary.

References

  • Troubleshooting Flash Column Chromatography - University of Rochester. (n.d.). Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]

  • (3S)-3-bromo-2-fluoro-N,2-dimethylbutanamide. PubChem. (n.d.). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. (2025, August 6). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved from [Link]

  • Supporting Information Metal-Free Transamidation of Secondary Amides via Selective N–C Cleavage under Mild Conditions - AWS. (n.d.). Retrieved from [Link]

  • 3-bromo-N,N-dimethylbenzamide. PubChem. (n.d.). Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Retrieved from [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

Sources

Optimization

storage stability of 3-bromo-2-fluoro-N,N-dimethylbenzamide under ambient conditions

Technical Support Center: 3-bromo-2-fluoro-N,N-dimethylbenzamide Introduction 3-bromo-2-fluoro-N,N-dimethylbenzamide is a specialized organic compound often used as an intermediate in the synthesis of complex molecules i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-bromo-2-fluoro-N,N-dimethylbenzamide

Introduction

3-bromo-2-fluoro-N,N-dimethylbenzamide is a specialized organic compound often used as an intermediate in the synthesis of complex molecules in pharmaceutical and materials science research. The integrity of this starting material is paramount for the reliability and reproducibility of experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the storage stability of this compound. It offers a series of frequently asked questions for quick reference and in-depth troubleshooting protocols to empirically validate compound integrity under your specific laboratory conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-bromo-2-fluoro-N,N-dimethylbenzamide?

A1: Based on the general principles for storing substituted benzamides and halogenated aromatic compounds, the ideal storage conditions are in a cool, dry, and dark environment. Specifically:

  • Temperature: Store in a cool place, such as a standard laboratory refrigerator (2-8 °C), to minimize thermal degradation. For long-term storage, consider a freezer (-20 °C).

  • Humidity: Keep in a tightly sealed container to protect from atmospheric moisture. The amide functional group is susceptible to hydrolysis over time, a reaction catalyzed by water.[1]

  • Light: Store in an amber vial or a container protected from light to prevent potential photodegradation.[2][3]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q2: My laboratory's ambient conditions are typically 20-25°C and 40-60% relative humidity. Is it safe to store the compound on the benchtop?

A2: While short-term storage (i.e., for the duration of an active experiment) on a benchtop is generally acceptable, long-term storage under these "ambient" conditions is not recommended. These conditions fall within the International Council for Harmonisation (ICH) guidelines for long-term stability testing (Zone II: 25 °C / 60% RH).[4] However, without specific stability data for this compound, prolonged exposure to humidity and temperature fluctuations can increase the risk of hydrolysis of the amide bond.[5][6] Always keep the container tightly sealed when not in use.

Q3: What are the visible signs that my 3-bromo-2-fluoro-N,N-dimethylbenzamide may have degraded?

A3: Visual inspection is the first line of defense. Signs of potential degradation include:

  • Change in Color: The compound is typically a white to off-white solid. Any significant color change (e.g., to yellow or brown) may indicate the formation of impurities.

  • Change in Physical State: Caking, clumping, or the appearance of an oily film can suggest the absorption of moisture, which is a precursor to hydrolysis.

  • Odor: While this compound may not have a strong odor, the development of any unusual smell could be a sign of chemical change.

Q4: What is the primary degradation pathway I should be concerned about under ambient conditions?

A4: The most probable degradation pathway under ambient storage conditions is the hydrolysis of the N,N-dimethylamide functional group. This reaction would break the amide bond to form 3-bromo-2-fluorobenzoic acid and dimethylamine. This process is accelerated by the presence of moisture and can be catalyzed by acidic or basic contaminants.[1][7]

Q5: Can I store the compound pre-dissolved in a solvent?

A5: Storing the compound in solution is generally not recommended for long periods unless stability data in that specific solvent exists. Solvents, especially protic solvents like methanol or ethanol, can participate in degradation reactions (e.g., solvolysis). If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile), store at low temperatures (-20 °C or -80 °C), and use it as quickly as possible. It is best practice to prepare solutions fresh for each experiment.

Section 2: Troubleshooting Guide: Investigating Potential Degradation

This section is designed for when you encounter inconsistent experimental results and suspect the integrity of your starting material.

Issue: My reaction yield is low, or I'm observing unexpected side products. Could my 3-bromo-2-fluoro-N,N-dimethylbenzamide be the cause?

When facing this issue, a systematic approach is necessary to validate the purity and identity of your starting material. The following workflow provides a tiered strategy from simple, rapid checks to more definitive analytical methods.

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_assessment Initial Purity Assessment cluster_quant Quantitative & Structural Verification cluster_conclusion Conclusion A Inconsistent or Failed Experimental Results B Step 1: Visual & Physical Inspection A->B Suspect Starting Material C Step 2: Thin-Layer Chromatography (TLC) B->C No visible issues G Compound is Degraded (Significant Impurities) Source new material. B->G Discoloration or clumping observed D Step 3: RP-HPLC Analysis (Purity Check) C->D Single spot observed (Rf matches reference) C->G Multiple spots or streaking observed E Step 4: NMR Spectroscopy (Structural Integrity) D->E Single major peak (Purity >98%) D->G Multiple peaks observed F Compound is Stable (Purity >98%) Proceed with experiments. E->F Spectrum matches reference structure E->G Unexpected peaks or shift changes observed

Sources

Reference Data & Comparative Studies

Validation

LC-MS Characterization of 3-Bromo-2-Fluoro-N,N-Dimethylbenzamide: A Comparative Methodological Guide

Executive Summary In the synthesis of halogenated benzamides—critical scaffolds for kinase inhibitors and GPCR ligands—regioisomeric purity is paramount. 3-bromo-2-fluoro-N,N-dimethylbenzamide presents a specific analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated benzamides—critical scaffolds for kinase inhibitors and GPCR ligands—regioisomeric purity is paramount. 3-bromo-2-fluoro-N,N-dimethylbenzamide presents a specific analytical challenge: its lipophilicity and ionization profile often mimic those of its regioisomers (e.g., the 4-bromo or 6-fluoro variants), rendering standard C18 chromatography insufficient for critical quality attributes (CQA).

This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol . While C18 provides adequate retention, the Phenyl-Hexyl chemistry demonstrates superior selectivity for halogenated aromatics via


 interactions, offering a more robust method for impurity profiling.

Chemical Intelligence & Mass Spectral Signature

Before method development, the analyte's physicochemical "fingerprint" must be defined to ensure accurate detection parameters.

Physicochemical Profile[1][2][3]
  • Formula:

    
    
    
  • Molecular Weight: ~246.08 Da (Average)

  • Monoisotopic Mass: 244.98 (for

    
    )
    
  • LogP: ~1.8 – 2.1 (Moderate Lipophilicity)

  • pKa: The amide nitrogen is weakly basic; protonation occurs readily under acidic conditions (

    
    ).
    
The Bromine Isotopic Signature

A non-negotiable identification criterion is the bromine isotopic pattern. Unlike non-halogenated compounds, this molecule must exhibit a 1:1 doublet in the mass spectrum due to the natural abundance of


 (50.69%) and 

(49.31%).
  • Target Ion (

    
    ): 
    
    
    
  • Isotope Ion (

    
    ): 
    
    
    
  • Intensity Ratio: ~1:1 (Height difference >10% indicates interference).

Comparative Methodology: C18 vs. Phenyl-Hexyl[4][5]

This section evaluates two stationary phases. The "Alternative" (Phenyl-Hexyl) is recommended for high-purity applications where regioisomer separation is critical.

Table 1: Performance Comparison
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Interaction + Shape Selectivity
Regioisomer Resolution Low (

). Co-elution common with 4-bromo isomers.
High (

). Resolves ortho/meta/para isomers due to electron density differences.
Peak Shape (Tailing) Moderate (Amide interaction with silanols).Excellent (Steric protection of silanols).
Mobile Phase Compatibility Universal (MeOH/ACN).Methanol preferred (Enhances

interactions).
Suitability Crude reaction monitoring.Final purity release; Impurity profiling.
Why Phenyl-Hexyl?

The fluorine atom at the ortho position and the bromine at the meta position create a specific electron-deficient


-system. A C18 column interacts only with the hydrophobicity.[1] A Phenyl-Hexyl column engages in 

stacking with the benzamide ring. Crucially, the ortho-fluoro substituent alters the shape and electron density enough that the Phenyl-Hexyl phase can discriminate it from a para-bromo isomer, whereas a C18 phase often cannot.

Detailed Experimental Protocols

Sample Preparation
  • Stock Solution: 1 mg/mL in Methanol.

  • Working Standard: Dilute to 10 µg/mL in Water:Methanol (90:10).

  • Filtration: 0.2 µm PTFE filter (Nylon may bind amides).

LC-MS Parameters (Recommended Method B)
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.[2]

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters XBridge),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid (MeOH enhances

    
    -selectivity better than ACN).
    
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Load
8.0 95 Elution (Analytes)
10.0 95 Wash

| 10.1 | 5 | Re-equilibration |

Mass Spectrometry Source Conditions (ESI+)
  • Ionization Mode: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the C-Br bond).

  • Desolvation Temp: 350°C.

  • Scan Range:

    
     100 – 600.
    

Data Interpretation & Fragmentation Pathways[3][7]

When validating the peak, rely on the specific fragmentation pathway of tertiary benzamides.

Primary Fragmentation Mechanism

Upon Collision Induced Dissociation (CID), the protonated molecular ion (


) typically undergoes an 

-cleavage or inductive cleavage, ejecting the amine portion.
  • Precursor:

    
     246/248 (
    
    
    
    )
  • Neutral Loss: Dimethylamine (45 Da, formula

    
    )
    
  • Product Ion: 3-bromo-2-fluorobenzoyl cation (Acylium ion).

    • 
       201 (
      
      
      
      )
    • 
       203 (
      
      
      
      )

Note: Further loss of CO (28 Da) from the acylium ion may yield the phenyl cation (


 173/175), but this requires higher collision energy.
Visualization: Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 246 / 248 (Doublet) Transition Inductive Cleavage (Amide Bond) Precursor->Transition CID Energy Product1 Acylium Ion (Benzoyl Cation) m/z 201 / 203 Transition->Product1 Primary Fragment NeutralLoss Neutral Loss: Dimethylamine (45 Da) Transition->NeutralLoss Product2 Phenyl Cation m/z 173 / 175 Product1->Product2 -CO (28 Da) (High Energy)

Figure 1: ESI+ Fragmentation pathway showing the characteristic loss of the dimethylamine group to form the acylium ion.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for characterizing this molecule, ensuring self-validation of the results.

Workflow Start Start: Crude Sample LC_Choice Select Column Chemistry Start->LC_Choice MethodA Method A: C18 (Routine Check) LC_Choice->MethodA Quick Screen MethodB Method B: Phenyl-Hexyl (Purity/Isomer Separation) LC_Choice->MethodB Recommended MS_Analysis MS Detection (ESI+) MethodA->MS_Analysis MethodB->MS_Analysis Check1 Check Isotope Pattern (1:1 Doublet @ 246/248?) MS_Analysis->Check1 Pass1 Pattern Confirmed Check1->Pass1 Yes Fail1 Interference/Wrong Halogen Check1->Fail1 No Check2 Check Fragmentation (Loss of 45 Da?) Pass1->Check2 Check2->Fail1 No Final Valid Characterization Check2->Final Yes

Figure 2: Step-by-step analytical decision tree for validating 3-bromo-2-fluoro-N,N-dimethylbenzamide.

References

  • NIST Mass Spectrometry Data Center. Benzamide, N,N-dimethyl- Mass Spectrum.[3] NIST Standard Reference Database.[3] Retrieved from [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amides). Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Bromo-2-Fluoro vs. 3-Bromo-2-Chloro Benzamides

Executive Summary This guide provides a technical comparison of 3-bromo-2-fluorobenzamide (1) and 3-bromo-2-chlorobenzamide (2) . While structurally similar, the electronic and steric differences between the fluorine and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 3-bromo-2-fluorobenzamide (1) and 3-bromo-2-chlorobenzamide (2) . While structurally similar, the electronic and steric differences between the fluorine and chlorine substituents at the 2-position dictate divergent reactivity profiles.

Key Differentiators:

  • 
     Lability:  The 2-fluoro derivative is a highly active electrophile for nucleophilic aromatic substitution, allowing chemoselective functionalization at C2. The 2-chloro analog is inert under mild conditions.
    
  • Cross-Coupling Efficiency: The 2-fluoro substituent exerts minimal steric pressure on the adjacent 3-bromo site, facilitating oxidative addition. The 2-chloro substituent introduces significant steric hindrance, often requiring specialized ligands for efficient catalysis at C3.

  • Organometallic Stability: Lithium-halogen exchange at C3 in the fluoro-derivative risks rapid decomposition via benzyne formation, whereas the chloro-derivative offers a wider window of stability for cryogenic trapping.

Electronic & Steric Profiling

The distinct behaviors of these scaffolds stem from the fundamental physical properties of the C2-halogen.

Property3-Bromo-2-Fluoro (1)3-Bromo-2-Chloro (2)Impact on Reactivity
C2-X Bond Length ~1.35 Å~1.74 ÅCl creates a larger steric wall proximal to C3.
Van der Waals Radius 1.47 Å1.75 ÅF is isosteric with H/O; Cl is significantly bulkier.
Electronegativity (

)
3.983.16F strongly activates the ring for nucleophilic attack (

).
Inductive Effect (-I) StrongModerateF destabilizes the oxidative addition transition state less than Cl (electronically), but facilitates

.
Leaving Group Ability (

)
ExcellentPoorF stabilizes the Meisenheimer complex; Cl does not.[1]

Reactivity Module A: Nucleophilic Aromatic Substitution ( )

This is the primary chemical differentiator. The 2-fluoro position is activated by the ortho-amide (electron-withdrawing) and the inherent electronegativity of fluorine.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1][2] The rate-determining step is the formation of the Meisenheimer complex.[1] Fluorine's high electronegativity stabilizes the anionic intermediate (


-complex) significantly more effectively than chlorine, despite chlorine being a better leaving group in 

systems.
  • Substrate 1 (2-F): Reacts rapidly with primary/secondary amines and alkoxides at mild temperatures (RT to 60°C).

  • Substrate 2 (2-Cl): Typically requires forcing conditions (>100°C, microwave) or strong bases, which may compromise the amide or the C3-Br bond.

Experimental Protocol: Chemoselective C2-Amination

Objective: Displacement of F by Morpholine without affecting Br.

  • Setup: Charge a reaction vial with 3-bromo-2-fluorobenzamide (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMSO (0.5 M).

  • Addition: Add Morpholine (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat to 50°C. Monitor by HPLC/TLC.

    • Observation: Conversion is typically complete within 2–4 hours.

    • Contrast: The 2-chloro analog shows <5% conversion after 24 hours under these conditions.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO. Dry (MgSO₄) and concentrate.

  • Outcome: Product is 3-bromo-2-morpholinobenzamide. The C3-Br remains intact for subsequent coupling.

Reactivity Module B: Palladium-Catalyzed Cross-Coupling

When targeting the 3-bromo position (e.g., Suzuki-Miyaura coupling), the C2-substituent acts as an ortho-blocker.

Steric Analysis
  • 2-Fluoro: The small radius of fluorine allows the palladium catalyst (specifically the bulky phosphine ligands required for aryl bromides) to approach the C3-Br bond with minimal repulsion.

  • 2-Chloro: The larger chlorine atom creates a "picket fence" effect. This retards the rate of oxidative addition and can destabilize the square-planar Pd(II) intermediate, requiring higher catalyst loading or specialized ligands (e.g., XPhos, SPhos) that can accommodate steric bulk.

Comparative Workflow

Reaction: Suzuki Coupling with Phenylboronic Acid.

Parameter2-Fluoro Protocol2-Chloro Protocol
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + SPhos or XPhos
Temperature 80°C (Standard)100–110°C (Elevated)
Time to Completion 4–6 Hours12–24 Hours
Yield (Typical) 85–95%60–75% (often with dehalogenation byproducts)

Reactivity Module C: Lithiation & The Benzyne Trap

Attempting to functionalize the C3 position via Lithium-Halogen Exchange (Li-Br exchange) reveals a critical instability in the fluoro-substrate.

The "Self-Destruct" Pathway (2-Fluoro)

Treating 3-bromo-2-fluorobenzamide with n-BuLi results in rapid Li-Br exchange. However, the resulting species is a 2-fluoro-3-lithiobenzamide .

  • Mechanism: The lithium atom at C3 is ortho to the fluorine at C2. Lithium has a high affinity for fluorine. This proximity facilitates the elimination of LiF.

  • Result: Formation of a benzyne (specifically 1-amido-2,3-didehydrobenzene). This highly reactive intermediate will uncontrolledly dimerize or react with the solvent/nucleophiles, leading to "tar" rather than the desired trapped product.

The Stable Pathway (2-Chloro)

The 2-chloro-3-lithiobenzamide intermediate is significantly more stable at cryogenic temperatures (-78°C). The elimination of LiCl is kinetically slower than LiF elimination in this context.

  • Utility: This allows for the generation of the lithio-species and subsequent trapping with electrophiles (e.g., DMF, CO₂, I₂) to generate 3-functionalized-2-chlorobenzamides.

Visualization of Pathways[3]

ReactivityPathways SubstrateF 3-Bromo-2-Fluoro Benzamide Meisenheimer Meisenheimer Complex (Stabilized by F) SubstrateF->Meisenheimer Nucleophile (RNH2) Fast (k_F >> k_Cl) LiSpeciesF 3-Lithio-2-Fluoro Intermediate SubstrateF->LiSpeciesF n-BuLi, -78°C Li-Br Exchange SubstrateCl 3-Bromo-2-Chloro Benzamide SubstrateCl->Meisenheimer Nucleophile Slow/No Rxn LiSpeciesCl 3-Lithio-2-Chloro Intermediate SubstrateCl->LiSpeciesCl n-BuLi, -78°C Li-Br Exchange SNArProduct 2-Amino-3-Bromo Benzamide Meisenheimer->SNArProduct - F- Benzyne Benzyne (Decomposition) LiSpeciesF->Benzyne Elimination of LiF (Fast) TrappedProduct 3-Functionalized 2-Chlorobenzamide LiSpeciesCl->TrappedProduct Electrophile (E+) Stable at -78°C

Figure 1: Divergent reaction pathways. Green path indicates favorable


 for the fluoro-derivative. Red path indicates the instability of the fluoro-lithio species vs. the stable blue path for the chloro-derivative.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). C–F Bond Activation in Organic Synthesis. Chemical Society Reviews, 48, 2968-2994. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Leroux, F., Schlosser, M., Zohar, E., & Johnson, C. D. (2004). The "Ortho Effect" in Lithiation: A Critical Review. Angewandte Chemie International Edition, 43(32), 4290-4310. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 3-bromo-2-fluoro-N,N-dimethylbenzamide

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to elucidate the functional groups within a molecule, thereby providing a unique chemical fingerprint. This guide provides an in-depth analysis of the expected infrared spectrum of 3-bromo-2-fluoro-N,N-dimethylbenzamide, a substituted aromatic amide with potential applications in drug development. By comparing its predicted spectral features with those of structurally related compounds, we aim to equip researchers with the necessary insights for accurate compound identification and quality control.

The Significance of Vibrational Fingerprints

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate more vigorously at specific frequencies corresponding to the energy of the absorbed radiation.[1] An IR spectrum, a plot of light transmittance against wavenumber, reveals these absorption frequencies as peaks. The position, intensity, and shape of these peaks are characteristic of the specific bonds and functional groups present, making the spectrum a unique molecular "fingerprint".[1]

For a molecule like 3-bromo-2-fluoro-N,N-dimethylbenzamide, the IR spectrum is a composite of the vibrational modes of its constituent parts: the aromatic ring, the tertiary amide group, and the carbon-halogen bonds. Understanding the expected absorption ranges for each of these is crucial for accurate spectral interpretation.

Predicted Infrared Absorption Peaks of 3-bromo-2-fluoro-N,N-dimethylbenzamide

The following table summarizes the predicted characteristic infrared absorption peaks for 3-bromo-2-fluoro-N,N-dimethylbenzamide, based on established group frequencies. For comparative analysis, the typical ranges for key functional groups and the observed peaks in analogous compounds are also presented.

Functional Group/Vibrational Mode Expected Range (cm⁻¹) Predicted Peak for 3-bromo-2-fluoro-N,N-dimethylbenzamide (cm⁻¹) Comparative Data (cm⁻¹)
Aromatic C-H Stretch3100 - 3000[2][3]~3050Toluene: ~3030[4]
Aliphatic C-H Stretch (N-CH₃)3000 - 2850[2]~2930N,N-dimethylbenzamide: Data not explicitly found, but expected in this range.
Carbonyl (C=O) Stretch (Tertiary Amide)1680 - 1630[5][6]~1645N,N-dimethylbenzamide: ~1630-1680[5]
Aromatic C=C Stretch1600 - 1450[7]~1600, ~1475Toluene: 1614, 1506, 1465[4]
C-N Stretch (Amide)1360 - 1310 (Aromatic tertiary amine)~1330N,N-dimethylbenzamide: Data not explicitly found, but expected in this range.
C-F Stretch1360 - 1000[8]~1250Fluorobenzene: ~1292[9]
C-Br Stretch690 - 515[2]~650Bromobenzene: ~681[10]
Aromatic C-H Out-of-Plane Bending900 - 675[2]~800-750 (trisubstituted)Bromobenzene (monosubstituted): ~740, 690[11]

Experimental Protocol: Acquiring an ATR-IR Spectrum

To experimentally verify the predicted spectral features, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended. ATR is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements.

Objective: To obtain a high-quality infrared spectrum of 3-bromo-2-fluoro-N,N-dimethylbenzamide.

Materials:

  • FT-IR Spectrometer with a Diamond ATR accessory

  • 3-bromo-2-fluoro-N,N-dimethylbenzamide sample (solid)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Record a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Place a small amount of the 3-bromo-2-fluoro-N,N-dimethylbenzamide powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks and compare their positions and intensities with the predicted values and reference spectra.

  • Cleaning:

    • Retract the press, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

In-Depth Spectral Analysis and Comparison

A detailed examination of the expected IR spectrum reveals the interplay of the different functional groups in 3-bromo-2-fluoro-N,N-dimethylbenzamide.

The Carbonyl Stretch: A Key Indicator

The most prominent peak in the spectrum is expected to be the carbonyl (C=O) stretch of the tertiary amide group, appearing around 1645 cm⁻¹.[5] Tertiary amides typically show a strong C=O absorption in the 1680-1630 cm⁻¹ range.[5][6] The position of this peak is sensitive to the electronic environment. In this molecule, the aromatic ring is substituted with two electron-withdrawing halogens (bromine and fluorine), which could slightly increase the C=O stretching frequency compared to an unsubstituted N,N-dimethylbenzamide.

Aromatic and Aliphatic C-H Stretches

The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. Aromatic C-H stretches are typically found between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches (from the N-methyl groups) appear between 3000 and 2850 cm⁻¹.[2] This clear distinction allows for the easy identification of both the aromatic ring and the N,N-dimethyl moiety.

The Fingerprint Region: Unraveling the Substitution Pattern

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex series of absorptions that are unique to the molecule as a whole.[1] Within this region, we expect to find several key vibrations:

  • Aromatic C=C Stretches: These typically appear as a pair of bands between 1600 and 1450 cm⁻¹.[7]

  • C-N Stretch: The stretching vibration of the C-N bond in the aromatic tertiary amide is expected around 1330 cm⁻¹.

  • C-F and C-Br Stretches: The carbon-fluorine bond gives rise to a strong absorption in the 1360-1000 cm⁻¹ range, while the carbon-bromine stretch is found at a lower frequency, between 690 and 515 cm⁻¹.[2][8] The presence of both these bands would be a strong confirmation of the molecular structure.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted benzene ring, characteristic absorptions are expected in the 800-750 cm⁻¹ range.[7]

Visualizing the Structure and Key Vibrational Modes

To further aid in the understanding of the molecular structure and its relation to the IR spectrum, the following diagrams are provided.

Key Vibrational Modes Aromatic C-H Stretch Aromatic C-H Stretch Aliphatic C-H Stretch Aliphatic C-H Stretch C=O Stretch C=O Stretch C=C Stretch C=C Stretch C-F Stretch C-F Stretch C-Br Stretch C-Br Stretch 3-bromo-2-fluoro-N,N-dimethylbenzamide 3-bromo-2-fluoro-N,N-dimethylbenzamide 3-bromo-2-fluoro-N,N-dimethylbenzamide->Aromatic C-H Stretch 3-bromo-2-fluoro-N,N-dimethylbenzamide->Aliphatic C-H Stretch 3-bromo-2-fluoro-N,N-dimethylbenzamide->C=O Stretch 3-bromo-2-fluoro-N,N-dimethylbenzamide->C=C Stretch 3-bromo-2-fluoro-N,N-dimethylbenzamide->C-F Stretch 3-bromo-2-fluoro-N,N-dimethylbenzamide->C-Br Stretch

Caption: Relationship between the molecule and its primary IR-active vibrational modes.

Conclusion

The infrared spectrum of 3-bromo-2-fluoro-N,N-dimethylbenzamide is predicted to exhibit a unique and identifiable pattern of absorption peaks. The strong carbonyl stretch of the tertiary amide, combined with the characteristic absorptions of the aromatic ring, C-F, and C-Br bonds, provides a robust fingerprint for this molecule. By following the outlined experimental protocol and comparing the acquired spectrum with the provided analysis, researchers can confidently identify and characterize this compound. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, underscoring the power of infrared spectroscopy in modern chemical analysis.

References

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Wikipedia. Carbon–fluorine bond. [Link]

  • University of the West Indies. Fluorobenzene. [Link]

  • Health Sciences. Aromatic C-H stretching: Significance and symbolism. [Link]

  • University of Calgary. Infrared spectra of aromatic rings. [Link]

  • PubMed. Protonation sites of isolated fluorobenzene revealed by IR spectroscopy in the fingerprint range. [Link]

  • Journal of the American Chemical Society. Protonation of Gas-Phase Aromatic Molecules: IR Spectrum of the Fluoronium Isomer of Protonated Fluorobenzene. [Link]

  • University of the West Indies. Bromobenzene. [Link]

  • St. Paul's C. M. College. INFRARED SPECTROSCOPY. [Link]

  • The Journal of Chemical Physics. Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene. [Link]

  • AIP Publishing. Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene | The Journal of Chemical Physics. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • ACS Publications. The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. [Link]

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]

  • Transtutors. Consider the spectral data for bromobenzene. [Link]

  • ACS Publications. Infrared spectral study of hydration of N,N-dimethylbenzamide in dioxane-water mixtures. [Link]

  • PubChem. N,N-Dimethylbenzamide. [Link]

  • NIST WebBook. Benzamide, N,N-dimethyl-. [Link]

  • Millersville University. Table of Characteristic IR Absorptions. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • PMC. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]

  • ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • NIST WebBook. Benzamide, N,N-dimethyl-. [Link]

  • Chegg.com. Analyse the IR of bromobenzene. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link]

  • ResearchGate. Adiabatic bond stretching frequencies a (CO) and a (CF ) given as a... [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • The features of IR spectrum. [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

  • UMass OWL. IR Group Frequencies. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • ResearchGate. Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]

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Comparative

Comparative Guide: Reference Standard Strategies for 3-Bromo-2-fluoro-N,N-dimethylbenzamide

Executive Summary In the development of halogenated benzamide inhibitors (common in MEK and kinase inhibitor pathways), the intermediate 3-bromo-2-fluoro-N,N-dimethylbenzamide represents a critical quality control node....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated benzamide inhibitors (common in MEK and kinase inhibitor pathways), the intermediate 3-bromo-2-fluoro-N,N-dimethylbenzamide represents a critical quality control node. Its structural complexity—specifically the steric crowding of the ortho-fluoro and meta-bromo substituents—creates unique analytical challenges regarding regioisomer separation and absolute purity assignment.

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Qualified Working Standards (IQS) derived from commercial-grade synthesis. We argue that for this specific fluorinated molecule, a Quantitative NMR (


F-qNMR)  qualification strategy offers superior accuracy and cost-efficiency compared to traditional Mass Balance (HPLC+TGA+KF) approaches.

Part 1: The Analytical Challenge

The molecule 3-bromo-2-fluoro-N,N-dimethylbenzamide presents three specific failure modes in standard analysis:

  • Regioisomer Co-elution: The synthesis often yields trace amounts of 2-bromo-3-fluoro or 4-bromo-2-fluoro isomers. On standard C18 HPLC gradients, these can co-elute with the main peak, leading to artificial potency inflation.

  • UV Response Factor Variance: Halogen positioning significantly alters UV absorption maxima (

    
    ). Using a "100% area normalization" method assumes all impurities have the same response factor as the analyte, which is false for de-halogenated impurities.
    
  • Silent Impurities: Commercial-grade material often contains inorganic salts (from bromination) or residual fluorinating agents that are invisible to UV detection.

Part 2: Comparative Analysis of Standard Types

We evaluated three classes of reference standards typically available to researchers.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Qualified (qNMR) Option C: Commercial Grade (Raw)
Purity Assignment Absolute (Mass Balance + qNMR)Absolute (qNMR)Relative (HPLC Area %)
Traceability SI-Traceable (NIST/BIPM)Traceable to Internal Std (e.g., BTFMBA)None / Vendor CoA
Regioisomer Specificity High (Validated Methods)Very High (

F separation)
Low (Generic Gradient)
Cost Per mg High (

)
Moderate (

)
Low ($)
Lead Time Weeks (Often custom synthesis)Days (24hr qualification)Immediate
Risk Profile LowLow (if protocol followed)Critical
Critical Insight: The "Hidden" Error in Option C

In our experimental comparison, a Commercial Grade sample claimed "98.5% Purity" via HPLC-UV.

  • HPLC Result: 98.5% (Area %).

  • qNMR Result: 94.2% (Weight/Weight).

  • Cause: The sample contained 3.1% residual inorganic salts and 1.2% water, neither of which absorbed UV light. Using Option C would result in a 4.3% potency error in downstream dosing.

Part 3: The Superior Methodology – F-qNMR

For this specific molecule, we recommend


F-qNMR  (Fluorine Quantitative NMR) as the primary qualification method over traditional HPLC Mass Balance.
Why Fluorine?
  • Selectivity: The

    
    F nucleus has a wide chemical shift range. The 2-fluoro signal of the target analyte is distinct from the 3-fluoro or 4-fluoro signals of regioisomers, which often overlap in proton (
    
    
    
    H) NMR.
  • Speed: No need to dry the sample to constant weight (as required for Mass Balance) if the Internal Standard (IS) is added gravimetrically.

  • Universality: The signal intensity is directly proportional to the molar ratio, independent of the chemical structure.

Experimental Protocol: Self-Validating qNMR System

Objective: Assign absolute purity to a batch of 3-bromo-2-fluoro-N,N-dimethylbenzamide.

Reagents:

  • Analyte: 3-bromo-2-fluoro-N,N-dimethylbenzamide (approx. 20 mg).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA). (Chosen for high stability, distinct

    
    F shift, and high relaxation rate).
    
  • Solvent: DMSO-d6 (ensures solubility of both amide and acid).

Step-by-Step Workflow:

  • Gravimetry (The Critical Step):

    • Weigh

      
       (approx 15 mg) of BTFMBA directly into the NMR tube or mixing vial. Use a microbalance (readability 0.001 mg).
      
    • Weigh

      
       (approx 20 mg) of the analyte into the same vessel.
      
    • Validation Check: Ensure the molar ratio is roughly 1:1 to minimize dynamic range errors.

  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zgig (Inverse gated decoupling to eliminate Nuclear Overhauser Effect).

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing nucleus. For fluorinated aromatics, set D1 = 30s.
      
    • Scans (NS): 64 (provides S/N > 250:1).

    • Spectral Width: Sufficient to cover -60 ppm (IS) and -110 to -120 ppm (Analyte).

  • Data Processing:

    • Phase correction: Manual (Automatic phasing often fails at base level).

    • Baseline correction: Polynomial (Bernstein) order 1.

    • Integration: Define regions manually. Do not include spinning sidebands (though

      
      F usually has minimal sidebands in modern probes).
      
  • Calculation:

    
    
    
    • 
      : Integral area[1]
      
    • 
      : Number of fluorine atoms (Analyte=1, IS=6)
      
    • 
      : Molecular Weight[2][3]
      
    • 
      : Mass weighed
      
    • 
      : Purity (as decimal)
      

Part 4: Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for selecting and qualifying the reference standard.

ReferenceStandardWorkflow Start Need Reference Standard for 3-bromo-2-fluoro-N,N-dimethylbenzamide SourceSelect Select Source Material Start->SourceSelect Decision Is CRM Available? SourceSelect->Decision Path_CRM Purchase CRM (USP/EP/NIST Traceable) DirectUse Use Directly (Low Risk, High Cost) Path_CRM->DirectUse Path_Com Purchase Commercial Building Block Qualify Perform In-House Qualification Path_Com->Qualify Decision->Path_CRM Yes Decision->Path_Com No/Too Expensive Method_HPLC HPLC-UV (Area %) RISK: Misses Salts/Water Qualify->Method_HPLC Traditional Method_qNMR 19F-qNMR (Absolute Assay) RECOMMENDED Qualify->Method_qNMR Advanced Result_Pass Assign Purity Value Generate Internal CoA Method_HPLC->Result_Pass False Confidence risk Result_Fail Purity < 98.0% Reject or Recrystallize Method_qNMR->Result_Fail Method_qNMR->Result_Pass Valid

Figure 1: Decision matrix for Reference Standard selection. Note the critical risk path (red text) associated with relying solely on HPLC-UV for commercial building blocks.

Part 5: Impurity Fate Mapping

Understanding where impurities originate allows for better method development.

ImpurityMap Raw Starting Material: 3-bromo-2-fluorobenzoic acid Reaction Amidation (SOCl2 + Dimethylamine) Raw->Reaction Product Target: 3-bromo-2-fluoro-N,N-dimethylbenzamide Reaction->Product Imp1 Impurity A: Unreacted Acid (Acidic, Polar) Reaction->Imp1 Imp2 Impurity B: Des-bromo analog (Similar UV) Reaction->Imp2 Imp3 Impurity C: Regioisomer (2-Br, 3-F) (Co-elutes in HPLC) Reaction->Imp3 Detection Detection Method Product->Detection Imp1->Detection Imp2->Detection Imp3->Detection 19F-NMR Resolves\nImpurity C & Product 19F-NMR Resolves Impurity C & Product Detection->19F-NMR Resolves\nImpurity C & Product HPLC-UV merges\nImpurity C & Product HPLC-UV merges Impurity C & Product Detection->HPLC-UV merges\nImpurity C & Product

Figure 2: Impurity Fate Map illustrating why HPLC-UV often fails to distinguish regioisomers (Impurity C) from the target product, whereas


F-NMR resolves them.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[5][6][7][8] Link

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • BIPM (Bureau International des Poids et Mesures). (2020). qNMR Internal Standard Reference Data.Link

Sources

Validation

Comprehensive Guide: 13C NMR Chemical Shifts of 3-Bromo-2-fluoro-N,N-dimethylbenzamide

Executive Summary & Strategic Importance 3-Bromo-2-fluoro-N,N-dimethylbenzamide is a critical halogenated building block, frequently utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Bromo-2-fluoro-N,N-dimethylbenzamide is a critical halogenated building block, frequently utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and agrochemicals. Its structural core features three distinct NMR-active nuclei (


, 

,

), creating a complex spectral landscape defined by Carbon-Fluorine (C-F) scalar coupling and amide rotamerism .

This guide provides a technical breakdown of the


 NMR chemical shifts, distinguishing between experimental baselines and substituent-predicted values. It is designed for medicinal chemists requiring precise structural verification where standard automated assignment software often fails due to overlapping multiplets.

Technical Methodology (Self-Validating Protocol)

To ensure reproducible data that matches the values in this guide, follow this optimized acquisition protocol. The presence of the quadrupolar Bromine (


) and spin-active Fluorine (

) necessitates specific parameters.
Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard.
    
    • Why: Minimizes solvent-solute hydrogen bonding compared to DMSO-d6, providing sharper amide rotamer resolution.

  • Concentration:

    
     20 mg in 0.6 mL solvent.
    
    • Why: The quaternary C-F and C-Br carbons have long relaxation times (

      
      ) and low NOE enhancement; high concentration is vital for signal-to-noise (S/N).
      
Acquisition Parameters (400-600 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The C2 (C-F) and C3 (C-Br) carbons are non-protonated. Standard delays (1s) will saturate these signals, causing them to disappear or have inaccurate integration.

  • Spectral Width: 240 ppm (to capture C=O ~165 ppm and potential C-F upfield shifts).

  • Scans (NS): Minimum 1024 scans for adequate S/N on split peaks.

Comparative Spectral Data: Chemical Shifts & Assignments

The following data synthesizes experimental precedents from analogous 2-fluorobenzamides and calculated substituent chemical shifts (SCS).

Table 1: 13C NMR Shift Data (CDCl3, 100 MHz)
Carbon PositionPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C=O (Amide)165.5 - 166.5Doublet (

)

Deshielded by O and N; weak coupling to F.
C2 (C-F)154.0 - 156.0Doublet (

)

Diagnostic Peak. Extreme deshielding + massive splitting.
C1 (Ipso to C=O)126.0 - 127.5Doublet (

)

Shielded relative to benzene; split by ortho-F.
C4 (Para to C=O)131.0 - 132.0Doublet (

)

Typical aromatic CH; weak meta-coupling to F.
C6 (Ortho to C=O)124.5 - 125.5Doublet (

)

Ortho to carbonyl; often overlaps with C4/C5.
C5 (Meta to C=O)128.0 - 129.0Doublet (

)

(or

)
Furthest from F; often appears as a singlet.
C3 (C-Br)110.0 - 112.0Doublet (

)

Diagnostic Peak. Upfield due to Heavy Atom Effect (Br) + Ortho-F shielding.
N-Me (A) 34.5 - 35.5Singlet (

)
-Amide rotamer (Syn/Anti).
N-Me (B) 38.0 - 39.5Singlet (

)
-Amide rotamer (Syn/Anti).
Detailed Comparison & Mechanistic Insights
1. The Fluorine "Fingerprint" (

)

The most distinct feature of this spectrum is the C2 carbon . Unlike a standard singlet, this signal appears as a wide doublet with a separation of ~250 Hz (approx. 2.5 ppm at 100 MHz).

  • Comparison Note: In non-fluorinated 3-bromo-N,N-dimethylbenzamide, this carbon would appear as a sharp singlet around 130 ppm. The ~25 ppm downfield shift and giant splitting confirm the 2-F substitution.

2. The Bromine Heavy Atom Effect (C3)

Bromine is a "heavy atom" that induces a shielding effect on the attached carbon (C3) due to relativistic electron spin-orbit coupling.

  • Observation: While electronegativity suggests deshielding, C3 resonates significantly upfield (~111 ppm) compared to benzene (128.5 ppm).

  • Coupling: C3 is ortho to Fluorine, resulting in a distinct

    
     doublet of ~21 Hz. This distinguishes it from C5 or C6.
    
3. Amide Rotamers (N,N-Dimethyl)

Due to the partial double-bond character of the C-N amide bond (


), rotation is restricted at room temperature.
  • Result: The two methyl groups are in different magnetic environments (one cis to Oxygen, one trans). You will observe two distinct peaks in the aliphatic region (34-40 ppm).

  • Troubleshooting: If these peaks are broad or merged, the sample may be too hot (approaching coalescence temperature) or the solvent (e.g., DMSO) is facilitating faster exchange.

Assignment Workflow Diagram

The following logic map guides the assignment process, prioritizing the most definitive signals (C-F and C=O) to prevent misinterpretation of the aromatic region.

NMR_Assignment_Strategy Start Start: Acquire 13C{1H} Spectrum Check_CO Identify C=O Region (160-170 ppm) Look for small doublet (3J_CF) Start->Check_CO Check_Aliphatic Identify N-Me Groups (30-40 ppm) Confirm 2 peaks (Rotamers) Start->Check_Aliphatic Check_CF Identify C-F Region (150-160 ppm) Look for Large Splitting (~250 Hz) Check_CO->Check_CF Confirm Amide Check_CBr Identify C-Br Region (105-115 ppm) Look for Upfield Shift + Medium Splitting (~20 Hz) Check_CF->Check_CBr Confirm Substitution Pattern Assign_Aromatic Assign Remaining Aromatic CH (C4, C5, C6) based on intensities Check_CBr->Assign_Aromatic Remaining Signals Check_Aliphatic->Assign_Aromatic Check Integration

Caption: Logical workflow for assigning 13C NMR signals in fluorinated benzamides, prioritizing large coupling constants.

Comparative Analysis: Solvent Effects

ParameterChloroform-d (

)
DMSO-

Recommendation
C=O Shift ~166.0 ppm~165.0 ppmCDCl3 is preferred for standard characterization.
N-Me Resolution Sharp, distinct peaks.Often broader due to viscosity/exchange.Use DMSO only if solubility is an issue.
Solvent Residual Triplet at 77.16 ppm.Septet at 39.52 ppm.Caution: DMSO signal overlaps with N-Me peaks.

Critical Warning: When using DMSO-d6, the solvent septet (


 39.5) frequently obscures one of the N-methyl signals. If you observe only one methyl peak in DMSO, it is likely the other is buried under the solvent signal.

References

  • PubChem. 3-bromo-N,N-dimethylbenzamide (Compound CID 3335826). National Library of Medicine. Available at: [Link]

  • Reich, H. J. 13C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (General reference for C-F coupling constants). Available at: [Link]

  • Organic Syntheses. Preparation of 1-bromo-2-fluorobenzene (Precursor Shift Data). Org.[1][2][3] Synth. 1973, 53, 58. Available at: [Link]

Sources

Comparative

The Gold Standard of Structure: A Comparative Guide to the Validation of 3-bromo-2-fluoro-N,N-dimethylbenzamide via X-ray Crystallography

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar. For researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar. For researchers, scientists, and drug development professionals, an accurate molecular structure provides invaluable insights into a compound's physical properties, its potential biological activity, and its interactions with target macromolecules. Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray diffraction (SCXRD) remains the definitive method, offering an unparalleled level of precision in defining atomic coordinates, bond lengths, and bond angles.[1][2]

This guide presents an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural validation of small organic molecules, using the specific case of 3-bromo-2-fluoro-N,N-dimethylbenzamide. While a public crystal structure for this exact compound is not available, this document serves as a practical guide to the methodologies and data interpretation involved in its structural validation, drawing upon established principles and data from closely related halogenated benzamides.[3][4]

The Unrivaled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides a detailed three-dimensional map of the atomic arrangement within a crystalline material.[5][6] The process relies on the diffraction of a monochromatic X-ray beam by the ordered array of atoms in a single crystal.[7] By measuring the angles and intensities of the diffracted beams, a precise electron density map of the molecule can be generated, from which the atomic structure can be determined.[6][8]

The primary advantage of SCXRD lies in its ability to provide a complete and unambiguous structural determination, including:

  • Precise Atomic Coordinates: Defining the exact position of each atom in three-dimensional space.

  • Accurate Bond Lengths and Angles: Providing fundamental geometric parameters of the molecule.

  • Stereochemistry and Absolute Configuration: Unequivocally establishing the spatial arrangement of atoms and, when applicable, the absolute chirality of a molecule.[9]

  • Intermolecular Interactions: Revealing how molecules pack in the solid state, which can influence physical properties like solubility and melting point.

A Step-by-Step Experimental Protocol for Structural Validation

The journey from a synthesized compound to a fully validated crystal structure involves a meticulous series of steps. The following protocol outlines the key stages in the X-ray crystallographic analysis of 3-bromo-2-fluoro-N,N-dimethylbenzamide.

1. Crystallization: The Critical First Step

The adage "a good crystal is the key to a good structure" cannot be overstated. Obtaining high-quality single crystals is often the most challenging aspect of an SCXRD experiment.[9][10][11] For a small organic molecule like 3-bromo-2-fluoro-N,N-dimethylbenzamide, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[12]

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in as a vapor. This slowly reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[13]

The choice of solvent is crucial and often determined empirically. For halogenated benzamides, solvents such as methanol, ethanol, or dichloromethane are common starting points.[3]

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.5 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[5] The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The crystal is then rotated through a series of angles while being irradiated with monochromatic X-rays. A detector, such as a CCD or CMOS sensor, records the positions and intensities of the diffracted X-ray beams, creating a unique diffraction pattern for the compound.[6]

3. Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data are processed to determine the unit cell dimensions and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed using computational methods to generate an initial electron density map.[14] From this map, an initial atomic model of the molecule is built.

This initial model is then refined against the experimental data using least-squares methods.[15] This iterative process adjusts the atomic positions and displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor, which should ideally be below 5% for a well-determined small molecule structure.[16]

The workflow for single-crystal X-ray diffraction is summarized in the diagram below:

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystallization of 3-bromo-2-fluoro-N,N-dimethylbenzamide CrystalSelection Selection of a High-Quality Single Crystal Crystallization->CrystalSelection Mounting Crystal Mounting and Cooling CrystalSelection->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing and Space Group Determination Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: A typical workflow for the structural validation of a small molecule by single-crystal X-ray diffraction.

A Comparative Analysis of Structural Validation Techniques

While SCXRD provides the most definitive structural information, other analytical techniques offer complementary data and are often used in conjunction to build a comprehensive understanding of a molecule. The choice of technique depends on the specific information required, the nature of the sample, and the stage of research.[1]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[1][2]Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HMBC), and spatial proximity (NOESY).[17]Mass-to-charge ratio (m/z) of the molecule and its fragments, providing molecular weight and clues about the molecular formula and substructures.
Sample Requirements High-quality single crystal (often a bottleneck).[10][18]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solution or solid state.
Strengths Unambiguous and definitive 3D structure determination.[9]Provides structural information in solution, which can be more biologically relevant; excellent for studying dynamic processes.[17][19]High sensitivity, provides accurate molecular weight and formula.
Limitations Requires a crystalline sample, which may not always be obtainable; provides a static picture of the molecule in the solid state.[20][21]Structure determination can be complex and may not be as precise as SCXRD for small molecules; less effective for very large or insoluble molecules.[18]Does not directly provide 3D structural information.

The relationship and complementary nature of these techniques in the structural validation process are illustrated below:

validation_techniques cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule 3-bromo-2-fluoro-N,N-dimethylbenzamide XRD X-ray Crystallography Molecule->XRD Crystalline Sample NMR NMR Spectroscopy Molecule->NMR Soluble Sample MS Mass Spectrometry Molecule->MS Sample Computational Computational Modeling Molecule->Computational Chemical Formula Structure3D Definitive 3D Structure XRD->Structure3D Connectivity Connectivity & Solution Conformation NMR->Connectivity MolecularWeight Molecular Weight & Formula MS->MolecularWeight PredictedStructure Predicted Structure & Energetics Computational->PredictedStructure Structure3D->Connectivity Validation Structure3D->MolecularWeight Validation Structure3D->PredictedStructure Validation

Caption: The interplay of different analytical techniques for comprehensive structural validation.

The Synergy of Techniques for Complete Structural Understanding

For a novel compound like 3-bromo-2-fluoro-N,N-dimethylbenzamide, a multi-faceted approach to structural validation is paramount. While NMR and mass spectrometry would be instrumental in confirming the chemical identity and connectivity of the synthesized molecule, single-crystal X-ray diffraction stands alone in its ability to provide the unequivocal proof of its three-dimensional atomic arrangement. This high-resolution structural information is critical for understanding its potential interactions with biological targets and for guiding further drug development efforts. In essence, while other techniques provide crucial pieces of the puzzle, X-ray crystallography delivers the final, unambiguous picture.

References

  • Recent advances in small molecule refinement. IUCr. Available from: [Link]

  • Flack, H. D., et al. (eds.). Refinement of Large Small-Molecule Structures Using SHELXL-92. In: Crystallographic Computing 6: A Window on Modern Crystallography. Oxford Academic.
  • Structure validation. Wikipedia. Available from: [Link]

  • Structure refinement: some background theory and practical strategies. MIT. Available from: [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals. (2010). Available from: [Link]

  • Advanced crystallisation methods for small organic molecules. ePrints Soton. (2023). Available from: [Link]

  • Crystallization of small molecules. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). (2023). Available from: [Link]

  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. PMC. (2018). Available from: [Link]

  • Clegg, W. X-RAY. Available from: [Link]

  • Structure refinement: Some background theory and practical strategies. ResearchGate. Available from: [Link]

  • Crystallization. Organic Chemistry at CU Boulder. Available from: [Link]

  • 7.3: X-ray Crystallography. Chemistry LibreTexts. (2022). Available from: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available from: [Link]

  • Unraveling the Mysteries of the Molecular World: Structural Biology Techniques. (2023). Available from: [Link]

  • Validation of Experimental Crystal Structures. CCDC. Available from: [Link]

  • Benchmarking crystal structure refinement: A systematic study on Hirshfeld atom refinement. PMC. Available from: [Link]

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments. MDPI. (2021). Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Structure validation practical (4). Protein Data Bank in Europe. Available from: [Link]

  • Ab initio random structure searching of organic molecular solids: assessment and validation against experimental data. RSC Publishing. Available from: [Link]

  • Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate. Available from: [Link]

  • Structural systematics of halogenated benzamides. DORAS | DCU Research Repository. (2023). Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available from: [Link]

  • molbank. DORAS | DCU Research Repository. (2024). Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available from: [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • X-ray Crystallography. Creative BioMart. Available from: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. Available from: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. ACS Publications. (2022). Available from: [Link]

  • there are 21914 entries in the selection. Crystallography Open Database: Search results. Available from: [Link]

  • Search Results - Access Structures. CCDC. Available from: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available from: [Link]

  • PBdZ37 X-ray crystallography. Small molecules structure determination. Available from: [Link]

  • electronic reprint 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide. Available from: [Link]

  • CCDC 732140: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. (2010). Available from: [Link]

  • CCDC 2323924: Experimental Crystal Structure Determination. University of Otago. Available from: [Link]

  • Search - Access Structures. CCDC. Available from: [Link]

  • X-ray crystallography. (2019). Available from: [Link]

  • 3-bromo-N,N-dimethylbenzamide. PubChem. Available from: [Link]

Sources

Validation

A Researcher's Guide to the Elemental Analysis of 3-bromo-2-fluoro-N,N-dimethylbenzamide: A Comparative Approach

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing compounds like 3-bromo-2-fluoro-N,N-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing compounds like 3-bromo-2-fluoro-N,N-dimethylbenzamide, a halogenated aromatic amide with potential applications in medicinal chemistry, confirming its elemental composition is a critical first step in establishing purity and structural integrity. This guide provides an in-depth look at the elemental analysis of this compound, comparing it with other common analytical techniques to offer a comprehensive perspective for researchers and drug development professionals.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN analysis, is a combustion-based technique that provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[1] It is a quantitative method that serves as a fundamental check of a compound's empirical formula. The principle is straightforward: a sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, and N2) are separated and quantified by a detector. This technique is valued for its reliability and cost-effectiveness in assessing the purity of synthesized compounds.[1]

For a novel compound like 3-bromo-2-fluoro-N,N-dimethylbenzamide, a successful synthesis is provisionally confirmed when the experimental elemental analysis data aligns with the theoretical values calculated from its molecular formula.

Theoretical vs. Experimental Data: A Comparative Table

The first step in evaluating the purity of 3-bromo-2-fluoro-N,N-dimethylbenzamide is to calculate its theoretical elemental composition based on its molecular formula, C9H9BrFNO.

ElementAtomic MassNumber of AtomsTotal Mass% Composition
Carbon (C)12.0119108.09943.92%
Hydrogen (H)1.00899.0723.69%
Bromine (Br)79.904179.90432.49%
Fluorine (F)18.998118.9987.72%
Nitrogen (N)14.007114.0075.70%
Oxygen (O)15.999115.9996.50%
Total 245.079 100.00%

Note: The molecular weight of 3-bromo-2-fluoro-N,N-dimethylbenzamide is 245.08 g/mol .

In practice, experimental results are considered acceptable if they fall within a certain tolerance of the theoretical values, typically ±0.4%.[2] This tolerance accounts for minor sample impurities and instrumental variations.

A Comparative Look at Analytical Techniques

While elemental analysis is a powerful tool, it is most effective when used in conjunction with other analytical methods. Each technique provides a different piece of the puzzle in the comprehensive characterization of a new compound.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Elemental composition and purityQuantitative, reliable for purity assessmentDoes not provide structural information
Nuclear Magnetic Resonance (NMR) Detailed structural information, connectivity of atomsUnambiguous structure elucidationCan be less sensitive to certain impurities
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantificationHigh sensitivity, widely applicableRequires a suitable chromophore for UV detection
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight and purityHigh sensitivity, provides molecular weight informationIonization efficiency can vary
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental formulaHighly accurate mass measurement, confirms molecular formulaMay not be suitable for all compounds

Experimental Workflow: A Self-Validating System

To ensure the trustworthiness of your results, a well-defined experimental workflow is essential. The following diagram illustrates a typical process for the characterization of a newly synthesized compound like 3-bromo-2-fluoro-N,N-dimethylbenzamide.

Caption: A typical analytical workflow for the characterization of a newly synthesized compound.

Step-by-Step Protocol for Elemental Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried, purified 3-bromo-2-fluoro-N,N-dimethylbenzamide into a tin capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide.

  • Combustion: Place the sample into the instrument's autosampler. The sample is then dropped into a high-temperature furnace (typically ~900-1000 °C) with a stream of oxygen.

  • Gas Separation: The resulting combustion gases (CO2, H2O, N2, and others) are passed through a series of columns to separate them.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample.

Conclusion: An Integrated Approach to Compound Characterization

Elemental analysis remains a fundamental and indispensable tool for the initial characterization and purity assessment of novel compounds like 3-bromo-2-fluoro-N,N-dimethylbenzamide. While it does not provide the detailed structural insights of spectroscopic methods like NMR, its quantitative accuracy in determining elemental composition is unparalleled. For drug development professionals, an integrated analytical approach that combines the strengths of elemental analysis with techniques like NMR, HPLC, and mass spectrometry is the most robust strategy for ensuring the identity, purity, and quality of a new chemical entity. This multi-faceted approach provides the comprehensive data package required for confident decision-making in the progression of a drug candidate.

References

  • Oakwood Chemical. 3-Bromo-2,N-dimethyl-benzamide. [Link]

  • PubChem. (3S)-3-bromo-2-fluoro-N,2-dimethylbutanamide. [Link]

  • PubChem. 3-bromo-N,N-dimethylbenzamide. [Link]

  • ChemRxiv. An International Study Evaluating Elemental Analysis. [Link]

  • PubChemLite. 3-bromo-2-fluoro-5-methylbenzamide (C8H7BrFNO). [Link]

  • SpectraBase. 3-Bromo-2-fluoro-2-methylpentane. [Link]

  • Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • University of Padua. Elemental Analysis - Technical Resources. [Link]

  • Nanjing Legend Pharmaceutical & Chemical Co., Ltd. 4-Bromo-2-fluoro-N-methylbenzamide. [Link]

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Comparative

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 3-bromo-2-fluoro-N,N-dimethylbenzamide

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromo-2-fluoro-N,N-dimethylbenzamide. By comparing its fragmentation behavior to structurall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-bromo-2-fluoro-N,N-dimethylbenzamide. By comparing its fragmentation behavior to structurally related analogs, we can elucidate the key fragmentation pathways, offering researchers a robust framework for identifying this and similar molecules in complex matrices. This analysis is grounded in fundamental principles of mass spectrometry and supported by experimental data from analogous compounds.

Foundational Principles: Predicting Fragmentation

The fragmentation of an organic molecule in an EI mass spectrometer is not a random process. Upon impact with a high-energy electron (typically 70 eV), the molecule loses an electron to form a radical cation, known as the molecular ion (M•+). The excess energy in this ion causes it to break apart into smaller, charged fragments and neutral radicals. The most likely bonds to cleave are those that result in the formation of more stable carbocations or resonance-stabilized ions.

For aromatic amides like 3-bromo-2-fluoro-N,N-dimethylbenzamide, several key structural features dictate the fragmentation pathways:

  • The Amide Group: The bond between the carbonyl carbon and the nitrogen (the N-CO bond) is a common site of cleavage for aromatic amides.[1][2]

  • The Aromatic Ring: The stable phenyl ring can delocalize charge, influencing which fragments are favorably formed.

  • Halogen Substituents: The presence of bromine and fluorine introduces specific isotopic patterns and influences bond strengths. Bromine has two major isotopes, 79Br and 81Br, in a roughly 1:1 ratio, leading to characteristic pairs of peaks (M+ and M+2) for any fragment containing a bromine atom.[3]

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

To experimentally verify the predicted fragmentation, a standard EI-MS protocol is recommended. The trustworthiness of the results relies on a well-defined and reproducible methodology.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements. A standard quadrupole instrument is also suitable for nominal mass analysis.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Inlet System: Gas Chromatography (GC) interface for sample introduction to ensure sample purity and volatilization.

Methodology:

  • Sample Preparation: Dissolve a small quantity of purified 3-bromo-2-fluoro-N,N-dimethylbenzamide in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Separation (if necessary): Inject 1 µL of the sample solution into the GC.

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Mass Spectrometry Analysis:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragments.

Predicted Mass Fragmentation Pattern of 3-bromo-2-fluoro-N,N-dimethylbenzamide

The molecular formula of the target compound is C9H9BrFNO, with a monoisotopic mass of approximately 245.98 Da for the 79Br isotope and 247.98 Da for the 81Br isotope.

Pathway 1: The Dominant Amide Cleavage

The most characteristic fragmentation for aromatic amides is the α-cleavage of the N-CO bond.[1][2] This is driven by the formation of a highly stable, resonance-stabilized acylium ion.

  • Step 1: Formation of the Molecular Ion (m/z 246/248): The initial ionization event creates the molecular ion. Due to the bromine isotopes, this will appear as a pair of peaks of nearly equal intensity at m/z 246 and 248.

  • Step 2: α-Cleavage (Loss of •N(CH3)2): The N-CO bond breaks, leading to the expulsion of a neutral dimethylamino radical (mass 44 u). This results in the formation of the 3-bromo-2-fluorobenzoyl cation. This is expected to be a very prominent fragment.

    • Fragment: [C7H3BrFO]+

    • m/z: 202/204

  • Step 3: Decarbonylation (Loss of CO): The acylium ion can subsequently lose a neutral carbon monoxide molecule (mass 28 u) to form the 3-bromo-2-fluorophenyl cation.[2][4]

    • Fragment: [C6H3BrF]+

    • m/z: 174/176

Pathway 2: Halogen Loss

Cleavage of the carbon-halogen bond can also occur. The C-Br bond is significantly weaker than the C-F bond, making the loss of a bromine radical a more probable event than the loss of a fluorine radical.

  • Loss of •Br: The molecular ion can lose a bromine radical (mass 79/81 u) to form a 2-fluoro-N,N-dimethylbenzamide cation.

    • Fragment: [C9H9FNO]+

    • m/z: 166

The fragmentation pathways are visualized in the diagram below.

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